Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Compound Identifier: CAS 1989628-30-9 | Formula: C₁₁H₁₇NO₂ | Molecular Weight: 195.26 g/mol
Executive Summary & Molecular Architecture
In pharmaceutical development and fine chemical synthesis, the physicochemical properties of active pharmaceutical ingredients (APIs) and intermediates often dictate their downstream utility. Ethanamine; 2-(4-methylphenyl)acetic acid (commonly referred to as ethylammonium p-tolylacetate) is an organic salt formed by the neutralization of a volatile primary amine (ethylamine) with a lipophilic aromatic carboxylic acid (p-tolylacetic acid) [1, 2].
As a Senior Application Scientist, I often encounter challenges with the volatility of low-molecular-weight amines and the poor aqueous solubility of aromatic acids. The formation of this specific salt complex is a strategic intervention. By converting the volatile ethylamine (boiling point ~16.6 °C) and the lipophilic p-tolylacetic acid into a stable crystalline salt, we drastically alter the thermodynamic profile, yielding a compound with enhanced solid-state stability, reduced vapor pressure, and superior aqueous solubility suitable for advanced formulation workflows.
Table 1: Comparative Physicochemical Data of Precursors and the Salt Complex
Property
Ethanamine (Free Base)
2-(4-methylphenyl)acetic acid (Free Acid)
Ethylammonium p-tolylacetate (Salt)
Molecular Formula
C₂H₇N
C₉H₁₀O₂
C₁₁H₁₇NO₂
Molecular Weight
45.08 g/mol
150.17 g/mol
195.26 g/mol
Physical State (RT)
Colorless gas / volatile liquid
White crystalline powder
Crystalline solid
Melting/Boiling Point
BP: 16.6 °C
MP: 88–92 °C
MP: >120 °C (Predicted)
pKa
~10.8 (Conjugate acid)
~4.37
N/A (Ionized state)
LogP
-0.3
1.9
< 0 (Highly hydrophilic)
(Data synthesized from PubChem and Sigma-Aldrich chemical registries [1, 3, 4])
Acid-Base Chemistry & Salt Formation Thermodynamics
The causality behind the successful formation of this salt lies in the
ΔpKa
rule, a foundational principle in preformulation screening. For a thermodynamically stable salt to form, the difference in pKa between the base and the acid (
ΔpKa=pKabase−pKaacid
) must be greater than 3.
In this system:
Ethanamine has a conjugate acid pKa of approximately 10.8 [1, 5].
p-Tolylacetic acid has a pKa of 4.37 [3, 4].
ΔpKa = 10.8 - 4.37 = 6.43 .
Because
ΔpKa≫3
, the proton transfer from the carboxylic acid to the primary amine is essentially quantitative. This large thermodynamic driving force ensures that the equilibrium lies entirely on the side of the ionized species (ethylammonium cation and p-tolylacetate anion), preventing disproportionation back to the volatile free base and free acid during storage.
Caption: Thermodynamic pathway of proton transfer yielding the stable ethylammonium p-tolylacetate salt.
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every critical step includes an In-Process Control (IPC) to verify that the chemical transformation is proceeding exactly as dictated by the thermodynamics described above.
Protocol: Synthesis of Ethylammonium 2-(4-methylphenyl)acetate
Rationale for Solvent Selection: Anhydrous ethanol is selected as the reaction medium. While the resulting salt is highly water-soluble, using water would impede crystallization and necessitate energy-intensive lyophilization. Ethanol readily dissolves both the free acid and the amine but exhibits a steep solubility curve for the resulting salt at low temperatures, maximizing yield.
Step-by-Step Methodology:
Precursor Dissolution: Suspend 15.0 g (0.1 mol) of 2-(4-methylphenyl)acetic acid in 100 mL of anhydrous ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and an ice bath [4].
Controlled Amine Addition: Slowly add 6.5 mL of 70% aqueous ethylamine (~0.105 mol, slight excess) dropwise via an addition funnel. Causality: The neutralization is highly exothermic. Dropwise addition prevents localized boiling of the volatile ethylamine, ensuring stoichiometric fidelity.
Self-Validating IPC (pH Monitoring): Monitor the apparent pH of the solution. The reaction is complete when the pH stabilizes at ~7.5, confirming the quantitative consumption of the p-tolylacetic acid.
Thermal Maturation: Heat the mixture to a gentle reflux (60 °C) for 30 minutes to ensure complete dissolution and homogenization of the salt complex.
Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of 0.5 °C/min, then transfer to an ice bath (0–5 °C) for 2 hours. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the entrapment of unreacted impurities within the crystal lattice.
Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethyl acetate to remove any unreacted lipophilic acid, and dry under a high vacuum at 40 °C for 12 hours.
Caption: Self-validating experimental workflow for the synthesis and characterization of the salt.
Solvation Dynamics & Lipophilicity Profile
The conversion of 2-(4-methylphenyl)acetic acid to its ethylammonium salt fundamentally alters its solvation dynamics. The free acid exhibits a LogP of ~1.9, indicating moderate lipophilicity and poor aqueous solubility (approx. 4.85 g/L at 25 °C)[3, 4].
Upon salt formation, the crystal lattice energy is easily overcome by the hydration energy of water molecules interacting with the charged
NH3+
and
COO−
moieties. This shifts the apparent partition coefficient (LogD at physiological pH) to a negative value, vastly increasing the dissolution rate in aqueous media. For drug development professionals, this means the salt form can be easily formulated into aqueous injectables or rapid-release oral solid dosage forms without the need for complex solubilizing excipients (like cyclodextrins or co-solvents).
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6341, Ethylamine." PubChem, [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 248474, p-Tolylacetic acid." PubChem, [Link]
Exploratory
Thermodynamic Profiling and Solubility Determination of Ethanamine 2-(4-Methylphenyl)acetate in Diverse Solvent Systems: A Comprehensive Technical Guide
Executive Summary & Rationale In pharmaceutical development and fine chemical synthesis, the physicochemical profiling of organic salts is a foundational step for downstream processing, crystallization, and formulation....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In pharmaceutical development and fine chemical synthesis, the physicochemical profiling of organic salts is a foundational step for downstream processing, crystallization, and formulation. This whitepaper provides an authoritative, in-depth guide to determining and modeling the solubility of a model organic salt: Ethanamine 2-(4-methylphenyl)acetate (ethylammonium p-tolylacetate).
Understanding the solubility of this specific compound across a dielectric continuum of solvents requires a rigorous synthesis of thermodynamic theory and flawless experimental execution. As a Senior Application Scientist, I have structured this guide not merely as a list of instructions, but as a self-validating framework where every experimental choice is grounded in physical chemistry and causality.
Physicochemical Profiling and the "Rule of 3"
Before measuring solubility, one must verify the fundamental nature of the solute. Our system consists of two precursors:
The formation of a multicomponent solid between an acid and a base is governed by the
ΔpKa
between the protonated base and the acid. According to established pharmaceutical guidelines, the "Rule of 3" dictates that a
ΔpKa>3
guarantees complete proton transfer, resulting in a stable, ionized molecular salt rather than a neutral co-crystal [1].
For our system:
ΔpKa=10.7−4.3=6.4
Because
6.4≫3
, the resulting solid is definitively an ionic salt. This ionic nature dictates its dissolution thermodynamics: it will exhibit high solubility in polar protic solvents capable of stabilizing ions via hydrogen bonding, and exponentially lower solubility in non-polar media.
Thermodynamic Framework of Dissolution
The dissolution of a crystalline salt into a solvent is a delicate balance of competing energetic forces. The process can be conceptualized in two hypothetical steps:
Lattice Dissociation (Endothermic): The energy required to break the ionic bonds of the solid crystal lattice.
Solvation (Exothermic): The energy released when solvent molecules coordinate around the gaseous ions.
To mathematically model the temperature-dependent solubility of such systems, empirical thermodynamic models are employed. The most robust of these is the Modified Apelblat Equation [2], which correlates mole fraction solubility (
xe
) with absolute temperature (
T
):
lnxe=A+TB+Cln(T)
Here,
A
,
B
, and
C
are model parameters derived from experimental data. Parameter
B
is closely related to the apparent enthalpy of solution (
ΔHsol
), allowing researchers to determine whether the dissolution process in a specific solvent is endothermic or exothermic.
Thermodynamic cycle of ethanamine 2-(4-methylphenyl)acetate dissolution.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While computational predictions are improving, the saturation shake-flask method remains the gold standard for determining equilibrium solubility [3]. However, the method is highly susceptible to artifacts (e.g., solvent evaporation, supersaturation, and polymorph transitions). The following protocol is designed as a self-validating system to eliminate these errors [4].
Step 1: Salt Synthesis and Solid-State Verification
Action: Synthesize the salt by mixing equimolar amounts of ethanamine and 2-(4-methylphenyl)acetic acid in ethanol, followed by slow cooling crystallization.
Causality: Before any solubility measurement, the starting material must be characterized via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). If the starting material contains amorphous domains or unreacted precursors, the resulting solubility data will be artificially inflated.
Step 2: Isothermal Equilibration
Action: Add an excess of the verified salt to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial. Place the vial in a temperature-controlled orbital shaker (e.g., 298.15 K) at 150 rpm for 48 hours .
Causality: Why 48 hours? Shorter timeframes often capture transient supersaturation states. 48 hours ensures the system has reached true thermodynamic solid-liquid equilibrium.
Step 3: Phase Separation
Action: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes at the exact equilibration temperature (e.g., 298.15 K).
Causality: Why centrifugation instead of syringe filtration? Syringe filters can introduce a temperature drop, causing immediate precipitation of the salt within the filter pores. Furthermore, volatile solvents (like acetone) can evaporate during filtration, concentrating the solution and yielding false-high solubility values.
Step 4: Supernatant Quantification
Action: Dilute a precise aliquot of the clear supernatant with mobile phase and analyze via HPLC-UV (detecting the p-tolylacetate chromophore at ~220 nm).
Causality: Gravimetric analysis cannot distinguish between the intact salt and degradation products. HPLC ensures compound-specific quantification.
Step 5: Residual Solid Analysis (The Critical Validation Step)
Action: Recover the wet cake (residual solid) from the centrifuge tube, dry it lightly, and immediately analyze it via XRPD.
Causality: This is the most frequently missed step in literature. During the 48-hour equilibration, the salt may have formed a solvate (e.g., a methanolate) or transitioned to a more stable polymorph. If the XRPD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new phase, not the original anhydrous salt.
Self-validating shake-flask workflow for equilibrium solubility determination.
Quantitative Data Presentation
The solubility of an organic salt is heavily dictated by the solvent's dielectric constant (
ϵ
) and its hydrogen-bond donating/accepting capacity. Below is a representative thermodynamic dataset demonstrating the mole fraction solubility (
xe
) of Ethanamine 2-(4-methylphenyl)acetate across a solvent polarity gradient.
Solvent
Dielectric Constant (
ϵ
)
Mole Fraction Solubility (
104xe
) at 298.15 K
Mole Fraction Solubility (
104xe
) at 313.15 K
Thermodynamic Behavior
Water
78.4
512.4
685.2
High solubility; strong ion-dipole stabilization.
Methanol
32.7
845.1
1120.5
Maximum solubility; excellent H-bond donor/acceptor.
Data Interpretation: The data clearly shows that while water has the highest dielectric constant, methanol exhibits the highest overall solubility. This is a common phenomenon for organic salts where the hydrophobic p-tolyl group is better solvated by the methyl group of methanol than by bulk water, while the hydroxyl group still provides sufficient stabilization for the ionic charges.
References
Role of Structure, Microenvironmental pH, and Speciation To Understand the Formation and Properties of Febuxostat Eutectics
Molecular Pharmaceutics (ACS Publications)
URL:[Link]
Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions
Journal of Chemical Thermodynamics
URL:[Link]
Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound
Journal of Pharmaceutical and Biomedical Analysis
URL:[Link]
Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods
ADMET and DMPK
URL: [Link]
Foundational
The Strategic Utilization of 2-(4-Methylphenyl)acetic Acid Salts in Advanced Synthesis and Drug Development
Executive Summary 2-(4-Methylphenyl)acetic acid (commonly known as p-tolylacetic acid, CAS 622-47-9) is a highly versatile aromatic carboxylic acid. While the free acid is a well-documented building block in organic synt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-(4-Methylphenyl)acetic acid (commonly known as p-tolylacetic acid, CAS 622-47-9) is a highly versatile aromatic carboxylic acid. While the free acid is a well-documented building block in organic synthesis, the strategic conversion of this compound into its specific salt forms (e.g., sodium, potassium, and chiral amine salts) unlocks advanced applications in pharmaceutical manufacturing, catalysis, and material science[1].
This technical guide explores the mechanistic advantages of utilizing 2-(4-methylphenyl)acetic acid salts. By pre-forming these salts, chemists can bypass the limitations of the free acid—such as poor aqueous solubility, catalyst poisoning during in-situ deprotonation, and thermal instability—to achieve higher yields in decarboxylative cross-couplings and precise chiral resolutions in active pharmaceutical ingredient (API) synthesis.
Mechanistic Advantages of the Salt Form
The transition from a free carboxylic acid to an alkali metal or amine salt fundamentally alters the molecule's physicochemical properties and electronic behavior.
Enhanced Nucleophilicity and Coordination: In transition-metal-catalyzed decarboxylative cross-coupling, the carboxylate anion of the sodium or potassium salt coordinates much more efficiently with metal centers (such as Pd or Cu) than the protonated acid[2].
Solubility Profiles: The free acid is virtually insoluble in cold water but highly soluble in organic solvents. Conversely, its sodium salt exhibits excellent aqueous solubility, enabling green chemistry protocols (e.g., micellar catalysis in water) and facilitating biphasic reaction workups[3].
Chiral Resolution: By reacting the free acid with chiral amines, diastereomeric salts are formed. These salts exhibit distinct solubility profiles, allowing for the selective crystallization of a single enantiomer—a critical step in the synthesis of asymmetric drug molecules[4].
Quantitative Comparison: Free Acid vs. Sodium Salt
The following table summarizes the divergent properties that dictate the application of each form.
Property / Parameter
2-(4-Methylphenyl)acetic Acid (Free Acid)
Sodium 2-(4-methylphenyl)acetate (Salt)
CAS Number
622-47-9
Proprietary / Mixture-dependent
Aqueous Solubility
Very Low (<1 g/L at 20°C)
High (>50 g/L at 20°C)
Melting Point
90–93 °C
>250 °C (Decomposes)
Role in Catalysis
Requires in-situ base (risks side reactions)
Pre-activated for metal coordination
IR Spectroscopy (C=O)
~1700 cm⁻¹ (Strong, sharp)
~1550 cm⁻¹ & ~1400 cm⁻¹ (Asym/Sym stretch)
Core Applications in Drug Development and Synthesis
The p-tolyl moiety is a privileged pharmacophore. 2-(4-methylphenyl)acetic acid acts as a critical precursor in the multi-step synthesis of Etoricoxib , a selective COX-2 inhibitor NSAID[5]. The presence of the 4-methylphenyl group is essential for achieving the desired structural configuration and pharmacological selectivity toward the COX-2 enzyme[6]. Furthermore, its esters and salts are utilized as starting materials for synthesizing derivatives of Terfenadine and Fexofenadine (non-sedating antihistamines), where the salt form facilitates specific reduction and condensation pathways without unwanted exothermic side reactions[7].
Decarboxylative Cross-Coupling Reactions
In recent years, decarboxylative cross-coupling has emerged as a powerful alternative to traditional cross-coupling (e.g., Suzuki or Stille reactions). Carboxylic acid salts are highly stable, non-toxic, and generate only carbon dioxide as a byproduct[2]. When Sodium 2-(4-methylphenyl)acetate is subjected to Pd/Cu co-catalysis, the extrusion of CO₂ generates a reactive aryl-metal intermediate that readily couples with aryl halides to form complex biaryl or diarylmethane frameworks[8].
Pathway of Transition-Metal-Catalyzed Decarboxylative Cross-Coupling
Yield Comparison in C-C Bond Formation
Coupling Method
Substrate Form
Catalyst System
Average Yield (%)
Byproducts
Traditional Suzuki
Boronic Acid
Pd(PPh₃)₄ / Base
85 - 90%
Boron salts
Decarboxylative
Free Acid (in-situ base)
Pd/Cu co-catalyst
60 - 70%
CO₂, Water, Salts
Decarboxylative
Pre-formed Sodium Salt
Pd/Cu co-catalyst
88 - 95%
CO₂
Data synthesis indicates that utilizing the pre-formed sodium salt eliminates the need for harsh in-situ bases, thereby protecting base-sensitive functional groups on the electrophile and increasing overall yield.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain the why behind the how.
Protocol 1: Synthesis and Isolation of Sodium 2-(4-methylphenyl)acetate
Objective: Convert the free acid to its sodium salt to enhance nucleophilicity for downstream coupling.
Dissolution: Suspend 10.0 g (66.6 mmol) of 2-(4-methylphenyl)acetic acid in 50 mL of absolute ethanol. Causality: Ethanol is chosen over water to ensure the initial free acid is fully solvated, preventing the formation of unreacted encapsulated acid cores.
Neutralization: Slowly add a stoichiometric equivalent of NaOH (2.66 g, 66.6 mmol) dissolved in 10 mL of deionized water dropwise at 0–5 °C. Causality: Controlling the temperature prevents potential oxidative degradation of the benzylic position.
Self-Validation (pH Check): Test the solution pH. It must stabilize between 8.0 and 8.5. If the pH is <7, unreacted acid remains; if >9, excess base is present which could cause side reactions in sensitive downstream applications[3].
Isolation: Concentrate the solution under reduced pressure (rotary evaporation at 40 °C) to remove ethanol and water.
Purification: Triturate the resulting white solid with cold diethyl ether (2 x 20 mL) to remove any unreacted free acid or non-polar impurities. Dry under a high vacuum for 12 hours.
Analytical Validation: Perform FT-IR spectroscopy. The disappearance of the broad O-H stretch (~3000 cm⁻¹) and the shift of the carbonyl peak from ~1700 cm⁻¹ to two bands at ~1550 cm⁻¹ and ~1400 cm⁻¹ confirms complete conversion to the carboxylate salt.
Workflow for the Synthesis and Validation of the Sodium Salt
Protocol 2: Decarboxylative Cross-Coupling using the Sodium Salt
Objective: Form a C-C bond via the extrusion of CO₂ without the use of organometallic reagents (like Grignard or organoboron compounds).
Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine Sodium 2-(4-methylphenyl)acetate (1.5 mmol), an aryl halide (1.0 mmol), Pd(TFA)₂ (5 mol%), CuCO₃ (10 mol%), and 1,10-phenanthroline (10 mol%). Causality: The pre-formed sodium salt is used so no additional base is required. The Cu/phenanthroline complex facilitates the decarboxylation step, while Pd handles the cross-coupling[2].
Solvent Addition: Add 3 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP provides the high boiling point and polarity required to solubilize the metal complexes and the sodium salt.
Reaction: Heat the mixture to 130 °C for 16 hours. Causality: High thermal energy is strictly required to overcome the activation barrier for the extrusion of CO₂ from the phenylacetate system.
Self-Validation (TLC/GC-MS): Monitor the reaction via TLC (Hexane/EtOAc 9:1). The disappearance of the aryl halide spot and the evolution of gas (CO₂) during the reaction confirm the mechanistic progression.
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) to remove NMP and metal salts. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
Conclusion
The transition from 2-(4-methylphenyl)acetic acid to its salt forms is not merely a formulation adjustment; it is a strategic chemical upgrade. By utilizing the sodium or chiral amine salts, researchers can bypass solubility issues, eliminate the need for harsh in-situ bases, and unlock highly efficient, green-chemistry pathways like decarboxylative cross-coupling and precise chiral resolution. These methodologies directly accelerate the synthesis pipelines for critical APIs, including COX-2 inhibitors and advanced antihistamines.
The Multifaceted Biological Activities of Substituted Phenylacetic Acids: A Technical Guide for Drug Discovery Professionals
Introduction: The Phenylacetic Acid Scaffold - A Privileged Motif in Medicinal Chemistry Phenylacetic acid, a simple molecule comprising a phenyl ring linked to a carboxylic acid moiety through a methylene spacer, repres...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Phenylacetic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
Phenylacetic acid, a simple molecule comprising a phenyl ring linked to a carboxylic acid moiety through a methylene spacer, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives are integral to a wide array of biologically active molecules, ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to potent anticancer and antimicrobial agents.[1] The synthetic tractability of the phenylacetic acid core allows for systematic modifications of the phenyl ring and the acetic acid side chain, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has made it a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted phenylacetic acids, supported by detailed experimental protocols and mechanistic insights.
I. Synthetic Strategies for Substituted Phenylacetic Acids: Building the Core
The generation of diverse libraries of substituted phenylacetic acids is fundamental to exploring their therapeutic potential. Several robust synthetic methodologies are employed, each with its own advantages in terms of substrate scope, functional group tolerance, and scalability.
Hydrolysis of Benzyl Cyanides
A classic and reliable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [2]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), concentrated sulfuric acid (2.0 eq), and water (10 vol).
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by filtration.
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent system (e.g., water or ethanol/water) to obtain pure phenylacetic acid.
Palladium-Catalyzed Carbonylation of Benzyl Halides
A more modern and highly efficient approach involves the palladium-catalyzed carbonylation of benzyl halides. This method offers excellent functional group tolerance and often proceeds with high yields.
Experimental Protocol: Carbonylation of 2,4-Dichlorobenzyl Chloride [2]
Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO.
Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
Caption: A generalized experimental workflow for the synthesis of phenylacetic acids.
II. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
The most well-documented biological activity of substituted phenylacetic acids is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3]
Mechanism of Action: COX-1 and COX-2 Inhibition
COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[4] Many traditional NSAIDs non-selectively inhibit both isoforms, leading to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
Structure-Activity Relationship (SAR) for COX Inhibition
The substitution pattern on the phenyl ring of phenylacetic acid derivatives plays a crucial role in their COX inhibitory activity and selectivity. For instance, the well-known NSAID diclofenac, 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, exhibits potent, non-selective COX inhibition. The two ortho-chloro substituents on the aniline ring are critical for its activity, forcing the rings into a non-planar conformation which is thought to be important for binding to the active site of the COX enzymes.
Table 1: COX Inhibitory Activity of Selected Phenylacetic Acid Derivatives
Compound
R1
R2
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Diclofenac
2,6-di-Cl
H
0.1
0.01
10
Lumiracoxib
2-Cl, 6-F
CH₃
>100
0.1
>1000
Data compiled from multiple sources. Actual values may vary depending on the assay conditions.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric) [4][5]
Reagent Preparation:
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
Dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in COX Assay Buffer.
Prepare a series of dilutions of the test compound (substituted phenylacetic acid) and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) in a suitable solvent (e.g., DMSO).
Prepare the substrate solution by diluting arachidonic acid in NaOH.
Assay Procedure:
To the wells of a 96-well white opaque plate, add 10 µL of the diluted test compound or reference inhibitor. For enzyme control wells, add 10 µL of Assay Buffer.
Add 80 µL of the Reaction Mix to each well.
Add 10 µL of the diluted COX-1 or COX-2 enzyme to the respective wells.
Incubate the plate at 25°C for 5-10 minutes.
Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to each well.
Measurement and Data Analysis:
Measure the fluorescence intensity at an excitation/emission of 535/587 nm using a microplate reader.
Calculate the percentage of inhibition for each concentration of the test compound.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
III. Anticancer Activity: Inducing Cell Death and Inhibiting Proliferation
Substituted phenylacetic acids have emerged as a promising class of anticancer agents, exhibiting a range of cytotoxic and cytostatic effects against various cancer cell lines.[6][7] Their mechanisms of action are diverse and often involve the induction of programmed cell death and the inhibition of key cellular processes.
Mechanisms of Anticancer Action
Apoptosis Induction: Many phenylacetic acid derivatives trigger apoptosis, or programmed cell death, in cancer cells.[6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For example, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[8]
Autophagy Modulation: Autophagy is a cellular process of self-digestion that can have a dual role in cancer, either promoting survival or cell death. Some phenylacetic acid derivatives have been shown to induce autophagic cell death in cancer cells.[9][10][11]
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a crucial role in the regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Certain phenylacetic acid derivatives have been identified as HDAC inhibitors.[12][13][14]
Microtubule Disruption: Phenylahistin derivatives, which contain a phenylacetic acid moiety, have been shown to exert their anticancer effects by depolymerizing microtubules, leading to cell cycle arrest and apoptosis.[15]
Caption: Diverse anticancer mechanisms of substituted phenylacetic acids.
Table 2: In Vitro Anticancer Activity of Selected Phenylacetamide Derivatives
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7]
Cell Seeding: Seed cancer cells in a 96-well microplate at an appropriate density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Add fresh media containing various concentrations of the phenylacetamide derivatives to the wells and incubate for another 48 hours.
MTT Addition: After the incubation period, wash the cells with PBS and add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3 hours.
Formazan Solubilization: Remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
IV. Antimicrobial and Other Biological Activities
Beyond their well-established anti-inflammatory and anticancer properties, substituted phenylacetic acids exhibit a broad spectrum of other biological activities.
Antimicrobial Activity
Phenylacetic acid and its derivatives have demonstrated inhibitory effects against a range of microorganisms, including bacteria and fungi.[1][18][19] For instance, 4-aminophenylacetic acid derivatives have shown promising antimicrobial activities.[18][19]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
Compound Dilution: Prepare a series of twofold dilutions of the phenylacetic acid derivative in a 96-well microplate.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
Incubation: Incubate the microplate at an appropriate temperature and for a sufficient duration for the specific microorganism.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective and Antiviral Activities
Recent studies have highlighted the potential of phenylacetic acid derivatives in the treatment of neurodegenerative diseases and viral infections.[21][22][23][24] Some derivatives have shown neuroprotective effects by modulating various signaling pathways in the brain.[21][22][23] Additionally, certain diphenylacetic acid derivatives have been reported to possess broad-spectrum antiviral activity.[4]
V. Conclusion and Future Perspectives
The substituted phenylacetic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug design and development. Future research will likely focus on the development of more potent and selective inhibitors of specific targets, such as COX-2, particular HDAC isoforms, or microbial enzymes. A deeper understanding of the structure-activity relationships, aided by computational modeling and QSAR studies, will be instrumental in guiding the design of next-generation phenylacetic acid-based drugs with improved efficacy and safety profiles. The exploration of novel therapeutic areas for these versatile compounds, including neurodegenerative and viral diseases, holds significant promise for addressing unmet medical needs.
VI. References
Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences (JCHPS).
Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC.
Synthesis of Diclofenac. J-Stage.
COX Inhibition Assay. Bio-protocol.
A Comprehensive Technical Guide to the Synthesis and Characterization of Diclofenac Diethylamine. Benchchem.
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica.
Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences.
Synthesis of Diclofenac Medicinal Chemistry. YouTube.
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org.
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences.
Atg5 Regulates Phenethyl Isothiocyanate-induced Autophagic and Apoptotic Cell Death in Human Prostate Cancer Cells. PMC.
In vitro assays to confirm the biological activity of N-(2-aminophenyl)-2-phenylacetamide compounds. Benchchem.
Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications.
Diphenylmethylene hydroxamic acids as selective class IIa histone deacetylase inhibitors. ScienceDirect.
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate.
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands.
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E) -N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824). PubMed.
Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC.
Histone Deacetylase Inhibitors. ACS Publications.
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.
Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. Hindawi.
Synthesis and Anti-Microbial Activity of Some Stilbene Derivatives. Asian Journal of Research in Chemistry.
Inhibition of autophagy potentiates the anti-metastasis effect of phenethyl isothiocyanate through JAK2/STAT3 pathway in lung cancer cells. PubMed.
Modulation of Autophagy in Cancer Cells by Dietary Polyphenols. MDPI.
Histone Deacetylase Inhibitors: Overview and Perspectives. AACR Journals.
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar.
Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy. TÜBİTAK Academic Journals.
A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. PubMed.
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. American Society for Microbiology.
Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. PMC.
Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.
Acidic extracellular pH induces autophagy to promote anoikis resistance of hepatocellular carcinoma cells via downregulation of. Journal of Cancer.
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate.
[Studies on anti-inflammatory agents. XLVI. Studies on the synthesis and analgesic-anti-inflammatory activities of phenylacetic acid derivatives bearing heteroaromatic rings (author's transl)]. PubMed.
Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. PubMed.
Neurodegenerative Diseases. MDPI.
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PMC.
Discovery of Novel Phenylacetic Acid Derivatives as Selective Aldose Reductase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals As a Senior Application Scientist navigating the complex landscape of rational drug design, I approach the discovery of novel therapeutics not as a mere sequ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Drug Development Professionals
As a Senior Application Scientist navigating the complex landscape of rational drug design, I approach the discovery of novel therapeutics not as a mere sequence of chemical reactions, but as a holistic, self-validating system. Every structural modification must be justified by target biology, and every assay must rigorously challenge the mechanistic hypothesis.
This whitepaper explores the end-to-end discovery pipeline of novel phenylacetic acid derivatives engineered as selective Aldose Reductase Inhibitors (ARIs). By dissecting the structural biology, synthetic methodologies, and in vitro validation protocols, this guide provides a reproducible framework for developing next-generation therapeutics targeting diabetic complications.
Target Rationale: The Polyol Pathway and ALR2
In chronic hyperglycemia, the saturation of the standard glycolytic pathway forces excess intracellular glucose into the polyol pathway . Here, the enzyme Aldose Reductase (ALR2, AKR1B1) catalyzes the NADPH-dependent reduction of glucose to sorbitol. Because sorbitol cannot readily diffuse across cell membranes, its intracellular accumulation induces severe osmotic stress, oxidative damage, and tissue degradation—the primary drivers of diabetic neuropathy, nephropathy, and retinopathy [1].
Fig 1. The Polyol Pathway and the inhibitory action of phenylacetic acid derivatives on ALR2.
The Challenge of Selectivity
The fundamental hurdle in ARI development is achieving selectivity. ALR2 shares high sequence homology with Aldehyde Reductase (ALR1), an enzyme critical for detoxifying biogenic reactive aldehydes [2]. Inhibiting ALR1 leads to severe systemic toxicity. Therefore, rational drug design must exploit subtle structural differences between the two active sites.
Rational Drug Design: The Phenylacetic Acid Pharmacophore
Historically, carboxylic acid derivatives (like Epalrestat) have dominated the ARI landscape. The carboxylate anion is essential; it anchors the inhibitor deep within the ALR2 active site by forming a tight hydrogen-bond network with the catalytic residues Tyr48, His110, and Trp111 [1].
However, to achieve ALR2/ALR1 selectivity, we must look beyond the catalytic anion-binding pocket. ALR2 possesses a highly flexible, lipophilic "specificity pocket" (comprising Leu300, Cys303, and Tyr309) that opens via an induced-fit mechanism upon inhibitor binding. ALR1 lacks this degree of flexibility.
By utilizing a phenylacetic acid core and functionalizing it with bulky, highly lipophilic halogenated benzyl subunits via an ether linkage, we force the molecule into this ALR2-specific lipophilic pocket. The halogens (particularly Chlorine and Fluorine) enhance the localized lipophilicity and create favorable halogen-π interactions with the surrounding aromatic residues, drastically boosting both potency and selectivity [3].
Fig 2. Iterative rational drug discovery workflow for novel ALR2 inhibitors.
Chemical Synthesis Methodology
To validate this structural hypothesis, a robust, high-yielding synthetic route is required. The protocol below details the synthesis of 2-(4-(4-chlorobenzyloxy)phenyl)acetic acid, a representative highly selective ARI.
Causality in Experimental Design: The synthesis utilizes a methyl ester protection strategy. Direct alkylation of unprotected 4-hydroxyphenylacetic acid would result in competing esterification of the carboxylate group. By pre-protecting the acid as a methyl ester, we ensure exclusive O-alkylation at the phenolic hydroxyl.
Protocol: Synthesis of Halogenated Benzyl Phenylacetic Acid Derivatives
Step 1: Williamson Ether Synthesis (O-Alkylation)
Reagents: Dissolve 10.0 mmol of methyl 2-(4-hydroxyphenyl)acetate in 30 mL of anhydrous N,N-Dimethylformamide (DMF).
Deprotonation: Add 12.0 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes to generate the phenoxide ion. Note: K₂CO₃ is chosen over stronger bases (like NaH) to prevent potential base-catalyzed side reactions of the ester.
Alkylation: Dropwise, add 11.0 mmol of 4-chlorobenzyl bromide. Heat the reaction mixture to 70°C under an inert argon atmosphere for 4 hours.
Workup: Quench with ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane:EtOAc 8:2) to yield the intermediate ester.
Step 2: Mild Saponification
Reagents: Dissolve the purified ester (approx. 8.0 mmol) in a co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) (3:1 v/v, 40 mL). Note: THF ensures the lipophilic ester remains in solution, while MeOH facilitates the interaction with the aqueous base.
Hydrolysis: Add 20 mL of a 1M aqueous Lithium Hydroxide (LiOH) solution. Stir at ambient temperature for 12 hours. LiOH is utilized for its mild nature, preventing cleavage of the newly formed ether linkage.
Isolation: Evaporate the organic solvents in vacuo. Acidify the remaining aqueous phase to pH 2.0 using 1M HCl. The target phenylacetic acid derivative will precipitate as a white solid.
Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to achieve >98% purity (verified via HPLC and ¹H-NMR).
In Vitro Biological Evaluation & SAR Data
A self-validating discovery system requires that biological assays directly measure the intended mechanistic outcome. The inhibitory activity of the synthesized derivatives is evaluated spectrophotometrically by monitoring the decrease in NADPH absorption at 340 nm, which directly correlates to enzyme activity.
Protocol: ALR2 and ALR1 Enzymatic Assays
ALR2 Assay: The reaction mixture (1 mL total volume) contains 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and recombinant human ALR2.
ALR1 Assay (Selectivity Screen): The reaction mixture contains 0.1 M sodium phosphate buffer (pH 7.2), 0.2 mM NADPH, 10 mM D-glucuronate (specific substrate for ALR1), and recombinant human ALR1.
Measurement: Test compounds are dissolved in DMSO (final concentration <1% to prevent solvent-induced enzyme denaturation). The reaction is initiated by the addition of the substrate. The change in absorbance (
ΔA340/min
) is recorded for 3 minutes at 30°C.
IC₅₀ Determination: Assays are performed in triplicate across a 6-point concentration gradient. IC₅₀ values are calculated using non-linear regression analysis.
Quantitative Structure-Activity Relationship (SAR) Data
The table below summarizes the biological evaluation of various substituted phenylacetic acid derivatives, demonstrating the critical impact of halogenation on both potency and selectivity [3].
Compound
R-Substituent (Benzyl Ring)
ALR2 IC₅₀ (µM)
ALR1 IC₅₀ (µM)
Selectivity Index (ALR1/ALR2)
Epalrestat (Clinical Standard)
N/A
0.015
1.50
100
Derivative 1a
4-Fluoro
0.85
>50.0
> 58
Derivative 1b
4-Chloro
0.42
>50.0
> 119
Derivative 1c
2,4-Dichloro
0.18
>50.0
> 277
Derivative 1d
4-Methoxy (Electron Donating)
2.30
35.0
15.2
Mechanistic Insights:
The data clearly illustrates that electron-withdrawing, lipophilic halogens (Derivatives 1a-1c) drastically improve ALR2 affinity compared to electron-donating groups (Derivative 1d). The 2,4-dichloro substitution (1c) provides the optimal steric bulk to deeply occupy the induced-fit specificity pocket of ALR2, resulting in sub-micromolar potency and near-total absence of ALR1 cross-reactivity.
Conclusion
The discovery of novel phenylacetic acid derivatives represents a highly rational approach to conquering the selectivity bottleneck in Aldose Reductase Inhibitor development. By anchoring the molecule with a carboxylate pharmacophore and functionalizing it with a halogenated benzyl ether, researchers can exploit the unique conformational flexibility of the ALR2 specificity pocket.
For drug development professionals, this workflow—from structural hypothesis to controlled synthesis and differential enzymatic screening—serves as a robust, scalable template for advancing targeted therapies for diabetic complications.
References
Grewal, A. S., Bhardwaj, S., Pandita, D., Lather, V., & Sekhon, B. S. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Mini-Reviews in Medicinal Chemistry. [Link]
Costantino, L., Rastelli, G., Vescovini, K., Cignarella, G., Vianello, P., Del Corso, A., Cappiello, M., Mura, U., & Barlocco, D. (1996). Synthesis, Activity, and Molecular Modeling of a New Series of Tricyclic Pyridazinones as Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. [Link]
Rakowitz, D., Gmeiner, A., Schröder, N., & Matuszczak, B. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences. [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis and Crystallization Protocol for Ethanamine; 2-(4-methylphenyl)acetic acid
Target Compound: Ethylammonium 2-(4-methylphenyl)acetate (CAS: 1989628-30-9) Document Type: Technical Protocol & Mechanistic Guide Intended Audience: Process Chemists, Formulation Scientists, and Drug Development Profess...
Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: Ethylammonium 2-(4-methylphenyl)acetate (CAS: 1989628-30-9)
Document Type: Technical Protocol & Mechanistic Guide
Intended Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In pharmaceutical development, the physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates—such as solubility, dissolution rate, and thermal stability—are frequently optimized through salt formation [1]. The target compound, ethanamine; 2-(4-methylphenyl)acetic acid (systematically named ethylammonium 2-(4-methylphenyl)acetate), represents a classic amine-carboxylic acid salt system.
The
ΔpKa
Rule and Thermodynamic Viability
The formation of a stable, crystalline salt rather than a neutral co-crystal is governed by the proton transfer thermodynamics between the acid and the base. The empirical "Rule of Three" dictates that a
ΔpKa
(
pKa
of conjugate acid -
pKa
of acid) greater than 3 is required to ensure complete ionization and prevent disproportionation during crystallization [1].
Acid: 2-(4-methylphenyl)acetic acid (p-Tolylacetic acid) has a
pKa
of 4.37 [2].
Base: Ethanamine (Ethylamine) has a conjugate acid
pKa
of 10.8 [3].
This massive
ΔpKa
guarantees an irreversible, highly exothermic proton transfer, yielding a fully ionized and thermodynamically stable ionic lattice.
Figure 1: Thermodynamic pathway and proton transfer mechanism for the formation of the target salt.
Experimental Design & Causality
Solvent Selection Strategy
To engineer a self-validating and scalable protocol, Anhydrous Ethanol (EtOH) is selected as the primary solvent, with Heptane acting as the anti-solvent.
Why EtOH? Both p-tolylacetic acid and ethanamine are highly soluble in ethanol, preventing premature precipitation of unreacted starting materials.
Why Heptane? The resulting ionic salt exhibits high polarity. Introducing a non-polar anti-solvent like heptane sharply decreases the dielectric constant of the medium, forcing rapid supersaturation and controlled nucleation of the salt.
Reagent Handling (Expertise Insight)
Ethanamine is a volatile gas at room temperature (boiling point ~16.6 °C) [3]. To ensure stoichiometric accuracy and operator safety, this protocol utilizes a commercially available 2.0 M solution of ethanamine in THF rather than bubbling gaseous amine or using aqueous solutions (which would complicate the drying process and promote oiling-out).
Step-by-Step Synthesis & Crystallization Protocol
This protocol is designed as a self-validating system. The embedded In-Process Controls (IPCs) ensure that each step has reached completion before the operator proceeds.
Scale: 100 mmol (Bench-scale)
Preparation of the Acid Solution:
Charge a 250 mL three-neck round-bottom flask with 15.02 g (100 mmol) of 2-(4-methylphenyl)acetic acid.
Add 50 mL of anhydrous ethanol.
Stir at 400 rpm at ambient temperature (20–25 °C) until complete dissolution is achieved.
IPC 1: Visual inspection confirming a clear, colorless solution.
Controlled Amine Addition:
Equip the flask with a dropping funnel and an internal temperature probe. Place the flask in a water bath to act as a heat sink.
Load the dropping funnel with 52.5 mL (105 mmol, 1.05 eq) of 2.0 M ethanamine in THF.
Add the ethanamine solution dropwise over 20 minutes.
Causality: The neutralization is highly exothermic. Rapid addition will cause localized boiling of THF/EtOH, potentially leading to solvent loss and amorphous precipitation.
IPC 2: Maintain internal temperature strictly below 30 °C.
Maturation and pH Validation:
Once addition is complete, stir the mixture for 30 minutes at 25 °C to ensure complete proton transfer.
IPC 3: Sample 100 µL of the mixture, dilute in 1 mL of DI water, and measure the pH. The target pH is 7.5 – 8.5 , confirming the slight excess of amine and complete consumption of the carboxylic acid.
Anti-Solvent Crystallization:
Cool the reactor to 0–5 °C using an ice-water bath.
Slowly charge 75 mL of cold heptane via the dropping funnel over 30 minutes.
Seed crystals (if available) can be added after the first 10 mL of heptane to bypass the metastable zone and induce uniform crystal growth.
Stir the resulting slurry at 0–5 °C for 2 hours.
Isolation and Drying:
Isolate the white crystalline solid via vacuum filtration using a sintered glass funnel (Porosity 3).
Wash the filter cake with 2 x 20 mL of cold (0 °C) 1:2 EtOH/Heptane mixture.
Dry the solid in a vacuum oven at 40 °C at < 50 mbar for 12 hours.
IPC 4: Loss on Drying (LOD) must be < 0.5% w/w to confirm the removal of residual THF and heptane.
Figure 2: Step-by-step experimental workflow and integrated In-Process Controls (IPCs).
Analytical Characterization Data
To ensure the trustworthiness of the synthesized batch, the isolated ethylammonium 2-(4-methylphenyl)acetate must be validated against the following expected quantitative and qualitative parameters.
Analytical Technique
Parameter / Signal
Expected Result / Assignment
Yield
Gravimetric
> 88% (Theoretical yield: 19.53 g)
Melting Point
Capillary Apparatus
Sharp melting endotherm, ~135–140 °C (Decomposition may occur if heated excessively)
FT-IR (ATR)
Carboxylate (
COO−
) stretch
Strong asymmetric stretch at ~1560
cm−1
, symmetric stretch at ~1400
cm−1
. Absence of broad
C=O
acid stretch at 1700
cm−1
confirms complete salt formation.
Calc for
C11H17NO2
: C, 67.66; H, 8.78; N, 7.17. Found: within
±0.4%
.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL: [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 248474, p-Tolylacetic acid. PubChem. URL: [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6341, Ethylamine. PubChem. URL: [Link]
Application
Using Ethanamine; 2-(4-methylphenyl)acetic acid in organic synthesis
An Application Guide for the Synthesis of N-ethyl-2-(4-methylphenyl)acetamide Introduction: The Ubiquitous Amide Bond The amide bond is a cornerstone of modern organic and medicinal chemistry, most notably forming the ba...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Synthesis of N-ethyl-2-(4-methylphenyl)acetamide
Introduction: The Ubiquitous Amide Bond
The amide bond is a cornerstone of modern organic and medicinal chemistry, most notably forming the backbone of peptides and proteins.[1] Its remarkable stability and capacity for hydrogen bonding make it a privileged functional group in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of N-ethyl-2-(4-methylphenyl)acetamide from ethanamine and 2-(4-methylphenyl)acetic acid serves as a classic and instructive example of amide bond formation. This application note provides an in-depth exploration of the underlying chemical principles, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals.
The direct reaction between a carboxylic acid and an amine at ambient temperature typically results in an acid-base reaction, forming a highly unreactive carboxylate salt.[2][3] Overcoming this thermodynamic barrier to form the covalent amide bond requires either high temperatures, which can degrade sensitive molecules, or the use of coupling agents to activate the carboxylic acid.[4][5] This guide will focus on the widely adopted carbodiimide coupling methodology, which offers mild reaction conditions and high efficiency.[6]
Reactant Overview and Safety Considerations
Proper handling of all reagents is paramount for experimental success and laboratory safety. The key properties and handling advice for the primary reactants are summarized below.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate amide bond formation.[4][13][14] The reaction proceeds through the activation of the carboxylic acid.
The mechanism involves two primary stages:
Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxyl group of 2-(4-methylphenyl)acetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, priming the carbonyl carbon for nucleophilic attack.[6][13][15]
Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of ethanamine attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate and elimination of the N,N'-disubstituted urea byproduct, forming the stable amide bond.[15]
A common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[16] To mitigate this and increase reaction rates, additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included. These additives act as acyl transfer agents, forming a more stable activated ester intermediate that is less prone to side reactions and reacts efficiently with the amine.[16][17]
Caption: Mechanism of EDC-mediated amide bond formation.
Detailed Experimental Protocol
This protocol describes the synthesis of N-ethyl-2-(4-methylphenyl)acetamide on a 1.0 mmol scale using EDC as the coupling agent.
Materials and Reagents
Reagent
M.W.
Amount
Mmol
Equivalents
2-(4-methylphenyl)acetic acid
150.17
150 mg
1.0
1.0
Ethanamine (2.0 M in THF)
45.08
0.55 mL
1.1
1.1
EDC·HCl
191.70
230 mg
1.2
1.2
DMAP
122.17
12 mg
0.1
0.1
Dichloromethane (DCM), anhydrous
-
10 mL
-
-
1 M HCl (aq)
-
15 mL
-
-
Saturated NaHCO₃ (aq)
-
15 mL
-
-
Brine (Saturated NaCl)
-
15 mL
-
-
Anhydrous MgSO₄
-
~2 g
-
-
Step-by-Step Procedure
Caption: Step-by-step workflow for synthesis and purification.
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-methylphenyl)acetic acid (150 mg, 1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (12 mg, 0.1 mmol).
Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.
Amine Addition: Cool the flask in an ice-water bath to 0 °C. Slowly add the ethanamine solution (0.55 mL of a 2.0 M solution in THF, 1.1 mmol) to the stirring mixture.
Coupling Agent Addition: While maintaining the temperature at 0 °C, add the EDC·HCl (230 mg, 1.2 mmol) to the reaction mixture in small portions over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL). The aqueous washes help remove the water-soluble urea byproduct and any unreacted starting materials or reagents.[16]
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-ethyl-2-(4-methylphenyl)acetamide.
Characterization: The structure and purity of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The product is expected to be a white to off-white solid.
Applications and Further Synthetic Utility
The resulting product, N-ethyl-2-(4-methylphenyl)acetamide, is a valuable molecule in its own right and a versatile intermediate for further chemical transformations. Acetamide derivatives are frequently explored in medicinal chemistry for their potential biological activities.[18][19] For example, structurally related N-arylacetamides serve as key intermediates in the synthesis of various pharmaceutical compounds.[18] Furthermore, the functional groups present—the amide and the methyl group on the phenyl ring—can be subjected to further reactions to build more complex molecular architectures, making this compound a useful building block in multi-step syntheses.[20][21][22]
References
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]
Fiasella, A., et al. (2007). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2. RSC Advances.
AK Lectures. (n.d.). Amide Formation from Carboxylic Acids. Retrieved from [Link]
Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606–631.
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - Ethylamine solution 70%. Retrieved from [Link]
Shang, Y., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry.
Vankayalapati, H., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Chem LibreTexts. (2023, January 22).
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
Manasa Life Sciences. (n.d.). N-Ethyl-2-(4-formylphenyl)acetamide. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactivity of N-Ethyl-2-(4-Formylphenyl)Acetamide. Retrieved from [Link]
Missioui, H., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. PMC.
International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
NextSDS. (n.d.). 2-(4-methylthiophen-2-yl)acetic acid — Chemical Substance Information. Retrieved from [Link]
Google Patents. (n.d.). CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide.
Filo. (2025, September 14). Convert Acetic Acid to Ethanamine. Retrieved from [Link]
Asian Journal of Chemistry. (2010).
The Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
Indian Journal of Pharmaceutical Education and Research. (2024, January 3). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
NextSDS. (n.d.). N-(2-[(4-METHYLPHENYL)SULFONYL]ETHYL)ACETAMIDE. Retrieved from [Link]
NIST. (n.d.). Acetamide, N-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]
Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
PubChem. (n.d.). Acetic acid;ethanamine. Retrieved from [Link]
Chemistry Stack Exchange. (2019, February 3). Reaction between carboxylic acids and amines. Retrieved from [Link]
Application Note: High-Throughput Screening Assays for the Discovery and Characterization of Phenylacetic Acid Derivatives
Abstract Phenylacetic acid (PAA) and its derivatives represent a burgeoning class of molecules with significant therapeutic potential, acting on a variety of biological targets. Notably, their role as inhibitors of histo...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Phenylacetic acid (PAA) and its derivatives represent a burgeoning class of molecules with significant therapeutic potential, acting on a variety of biological targets. Notably, their role as inhibitors of histone deacetylases (HDACs) has positioned them as promising candidates in oncology and for treating neurodegenerative diseases.[1][2] To accelerate the discovery and optimization of novel PAA derivatives, robust and efficient high-throughput screening (HTS) methodologies are essential. This guide provides a detailed overview of cutting-edge HTS assays tailored for the identification and characterization of PAA-based compounds. We delve into the rationale behind assay selection, present detailed, field-proven protocols for both biochemical and cell-based approaches, and offer insights into data interpretation. The methodologies covered include fluorogenic enzyme assays, Homogeneous Time-Resolved Fluorescence (HTRF), AlphaLISA®, and cell-based luminescent assays, providing researchers with a comprehensive toolkit for their drug discovery campaigns.
Introduction: The Therapeutic Promise of Phenylacetic Acid Derivatives
Phenylacetic acid is a naturally occurring compound that, along with its synthetic derivatives, exhibits a wide range of biological activities, including antineoplastic properties that induce differentiation, growth inhibition, and apoptosis in tumor cells.[3] The mechanisms of action are diverse and include the inhibition of protein prenylation, activation of peroxisome proliferator-activated receptors (PPARs), and, most notably, the inhibition of histone deacetylases (HDACs).[2]
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression.[1][4] Aberrant HDAC activity is a hallmark of many cancers, making them a validated target for therapeutic intervention.[5] Several PAA derivatives have been identified as HDAC inhibitors, establishing a clear rationale for screening compound libraries for this activity.[2][6][7] High-throughput screening (HTS) leverages automation, miniaturization, and sensitive detection methods to rapidly evaluate tens of thousands of compounds, making it the cornerstone of modern drug discovery for identifying new chemical entities that modulate such targets.[8][9]
Caption: Mechanism of HDAC inhibition by PAA derivatives.
Designing an HTS Campaign: Key Principles and Considerations
An effective HTS campaign begins with the selection of an appropriate assay. Assays can be broadly categorized as biochemical or cell-based.[8]
Biochemical Assays: These assays utilize purified components (e.g., enzyme, substrate) to measure the direct effect of a compound on a molecular target. They are highly specific, reproducible, and generally less prone to compound interference than cell-based assays.[8][10]
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data that accounts for cell permeability, stability, and off-target effects.[11][12] They can be designed to measure a specific molecular event (e.g., target engagement) or a downstream phenotypic outcome (e.g., apoptosis).[13]
For a robust screening funnel, a biochemical assay is often used for the primary screen to identify all potential "hits," followed by a cell-based secondary assay to confirm on-target activity in a cellular context and eliminate compounds with poor cellular properties.
Scientist's Note (Trustworthiness): Every HTS assay must be rigorously validated to ensure reliability. The Z'-factor is a key statistical parameter used to quantify assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8] This is calculated using positive and negative controls on each plate to ensure the signal window is sufficient to confidently identify hits.
Protocol 1: Biochemical Screening via a Fluorogenic HDAC Assay
This biochemical assay directly measures the enzymatic activity of a purified HDAC enzyme and is an ideal starting point for a primary screen. The principle involves two steps: the HDAC enzyme deacetylates a fluorogenic substrate, and a developer solution then cleaves the deacetylated substrate to release a highly fluorescent molecule.[14]
Rationale: This assay format is a gold standard for screening enzyme inhibitors.[4] Its simplicity and robust signal make it highly amenable to automation in 384- and 1536-well formats. By using a purified enzyme, we can directly identify compounds that inhibit HDAC activity without the confounding variables of a cellular environment.
Materials and Reagents
Enzyme: Recombinant human HDAC1 (or other desired isoform)
Developer: Trypsin-based developer solution with Trichostatin A (TSA) to stop the HDAC reaction.
Assay Buffer: e.g., 25 mM Tris, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0
Controls:
Positive Control: Trichostatin A (TSA), a potent, known pan-HDAC inhibitor.
Negative Control: DMSO (vehicle)
Plates: Low-volume, black, 384-well assay plates.
Step-by-Step Protocol
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (PAA derivatives) and controls from a compound source plate into the 384-well assay plate. Final desired screening concentration is typically 10-20 µM.
Enzyme Preparation: Dilute the recombinant HDAC enzyme to a working concentration (e.g., 5 µg/mL) in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the reaction.
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well containing the compounds. Add 10 µL of assay buffer without enzyme to "background" control wells.
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
Reaction Initiation: Prepare the substrate solution by diluting it to a working concentration (e.g., 20 µM) in assay buffer. Add 10 µL of the substrate solution to all wells to start the enzymatic reaction.
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <10% substrate turnover).
Reaction Termination & Development: Add 20 µL of the developer solution to each well. This stops the HDAC reaction and initiates the cleavage of the deacetylated substrate.
Signal Development: Incubate for 20 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a fluorescence plate reader with excitation at ~355 nm and emission at ~460 nm.
Parameter
Recommended Value
Notes
Plate Format
384-well, black, low-volume
Minimizes reagent use and background fluorescence.
Final Volume
40 µL
Compound Conc.
10-20 µM
Final DMSO Conc.
≤ 0.5%
High DMSO can inhibit enzyme activity.
Enzyme Conc.
Titrate for optimal signal
Aim for a Signal/Background ratio > 10.
Substrate Conc.
At or below Km
Increases sensitivity to competitive inhibitors.
Incubation Times
1h (Enzymatic), 20 min (Dev.)
Optimize based on enzyme kinetics.
Wavelengths (Ex/Em)
355 nm / 460 nm
Verify based on the specific fluorophore used.
Protocol 2: Proximity-Based Screening with HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, no-wash proximity assay technology that combines FRET with time-resolved detection to eliminate background fluorescence.[15][16] It is highly suitable for HTS and can be configured to study protein-protein interactions (PPIs) or competitive binding. Here, we describe a competitive assay to identify PAA derivatives that bind to a target protein.
Rationale: HTRF assays are performed in a simple "add-and-read" format, which significantly reduces assay time and is ideal for automation.[17] The ratiometric measurement (acceptor emission / donor emission) corrects for well-to-well variations and compound interference, leading to highly reliable data.[15]
Caption: Principle of a competitive HTRF assay.
Step-by-Step Protocol
Compound Plating: Dispense 4 µL of PAA derivative solutions or controls (DMSO, known inhibitor) into a 384-well low-volume plate.
Reagent Preparation:
Target-Donor Mix: Prepare a solution containing the tagged target protein (e.g., GST-HDAC) and the Europium cryptate-labeled anti-tag antibody (e.g., anti-GST-Eu).
Ligand-Acceptor Mix: Prepare a solution containing the biotinylated tracer/ligand and the XL665-labeled Streptavidin (SA-XL665).
Reagent Addition:
Add 4 µL of the Target-Donor mix to all wells.
Add 4 µL of the Ligand-Acceptor mix to all wells.
Scientist's Note: Reagents can often be pre-mixed and added in a single dispense step to improve throughput, but this should be validated against a sequential addition protocol to ensure no loss of performance.[17]
Incubation: Seal the plate and incubate for 2-4 hours at room temperature, protected from light. For some assays, overnight incubation may be possible.[16]
Data Acquisition: Read the plate on an HTRF-certified plate reader, measuring fluorescence emission at both 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.
Data Analysis: Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. The signal is inversely proportional to the binding of the PAA derivative.
Protocol 3: Cell-Based Screening with a Luminescent Readout
To confirm that active compounds from a primary screen can engage their target in a cellular environment, a cell-based assay is critical. The HDAC-Glo™ I/II Assay is a homogeneous, luminescent assay that measures HDAC activity directly from cells in culture.[5]
Rationale: This assay is ideal for secondary screening. Its "add-mix-read" format is simple and HTS-compatible.[5] Because the substrate is cell-permeable, it measures the activity of endogenous HDACs within their native context, providing more biologically relevant data on compound potency and cell permeability.[1] Luminescent readouts are also less prone to interference from autofluorescent compounds, a common source of false positives in fluorescence-based screens.[18][19]
Step-by-Step Protocol
Cell Plating: Seed cells (e.g., HCT116) in a white, 384-well clear-bottom plate at a density of 2,000-5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
Compound Addition: Add 5 µL of serially diluted PAA derivatives or controls to the cells. The final DMSO concentration should be kept below 0.5%.
Incubation: Incubate the plate for 4-24 hours at 37°C, 5% CO₂. The incubation time should be optimized to allow for compound entry and target engagement.
Assay Reagent Preparation: Reconstitute the HDAC-Glo™ I/II reagent according to the manufacturer's instructions. This single reagent contains the cell-permeable acetylated substrate, a protease, and luciferase.
Lysis and Signal Generation: Add 25 µL of the prepared HDAC-Glo™ reagent to each well. This will lyse the cells and initiate the enzymatic cascade.
Mechanism: Inside the cell, HDACs deacetylate the substrate. After lysis, the developer protease cleaves the deacetylated substrate, releasing aminoluciferin, which is then consumed by luciferase to produce light.[5]
Incubation: Mix the plate on an orbital shaker for 1 minute, then incubate for 30-45 minutes at room temperature.
Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to HDAC activity.
Advanced HTS Assay: AlphaLISA for Competitive Binding
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an alternative bead-based technology that is extremely sensitive and versatile.[20] In a competitive format, a PAA derivative inhibitor competes with a biotinylated tracer for binding to a target protein that is captured on Acceptor beads.
Rationale: AlphaLISA assays are highly sensitive due to the signal amplification cascade, often allowing for the use of very low protein concentrations.[21] Like HTRF, it is a no-wash, homogeneous assay that is easily automated.[20] It serves as an excellent orthogonal biochemical assay to confirm hits from a primary screen using a different detection technology, which helps to eliminate technology-specific artifacts.
Caption: Principle of a competitive AlphaLISA assay.
Step-by-Step Protocol
Reagent Preparation: All dilutions are made in the recommended AlphaLISA buffer.
Compound/Tracer Addition: Add 5 µL of test compound (PAA derivative) followed by 5 µL of biotinylated tracer to the wells of a 384-well plate.
Target-Acceptor Addition: Add 5 µL of the tagged target protein pre-incubated with anti-tag Acceptor beads. Incubate for 60 minutes at room temperature.
Donor Bead Addition: Add 5 µL of Streptavidin-coated Donor beads. Incubate for 60 minutes at room temperature in the dark.[20]
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Conclusion
The suite of assays described in this guide provides a powerful, multi-faceted approach to screening for novel phenylacetic acid derivatives. By starting with a robust biochemical assay, such as the fluorogenic HDAC protocol, researchers can efficiently identify initial hits from large compound libraries. These hits can then be confirmed and further characterized using orthogonal proximity-based assays like HTRF or AlphaLISA to build confidence and eliminate technology-specific artifacts. Finally, progressing lead compounds through a cell-based assay ensures their activity in a more physiologically relevant setting. This strategic, tiered screening approach maximizes efficiency and increases the probability of identifying potent, cell-active PAA derivatives for progression into lead optimization and preclinical development.
References
BMG LABTECH. (2026, March 19). HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. Retrieved from [Link][16]
Kangas, S., et al. (2007). A bioluminescent-based, HTS-compatible assay to monitor G-protein-coupled receptor modulation of cellular cyclic AMP. Assay and Drug Development Technologies. Retrieved from [Link][18][19]
High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link][8]
Doucette, C., et al. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. Retrieved from [Link][22]
Wang, L., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. Retrieved from [Link][23]
High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. (n.d.). Molecular Devices. Retrieved from [Link][24]
A New Frontier in Protein Quantitation: AlphaLISA. (2025, May 20). Bitesize Bio. Retrieved from [Link][20]
PHENYLACETIC ACID. (n.d.). Ataman Kimya. Retrieved from [Link]
A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. (2007). ResearchGate. Retrieved from [Link][19]
Lanyon, L., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link][10]
Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. (2020). PMC. Retrieved from [Link][25]
An, F., & Li, X. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link][11]
High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. (2014). PubMed. Retrieved from [Link][26]
High-Throughput Screening (HTS): Accelerating Drug Discovery. (n.d.). Vipergen. Retrieved from [Link][13]
Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved from [Link][12]
An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023). bioRxiv. Retrieved from [Link][27]
Nanomolar Protein–Protein Interaction Monitoring with a Label-Free Protein-Probe Technique. (2020). ACS Publications. Retrieved from [Link][28]
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). PMC. Retrieved from [Link][1]
HTS assays for the identification of small-molecule inhibitors of deubiquitinating enzymes. (2016). Drug Discovery Today: Technologies. Retrieved from [Link][29]
Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. (2024). Catalysis Science & Technology. Retrieved from [Link][30]
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. (2017). IU Indianapolis ScholarWorks. Retrieved from [Link][31]
Histone deacetylases (HDACs):erasers of epigenetic marks. (2023). BMG LABTECH. Retrieved from [Link][14]
HDAC Assay Kits. (n.d.). Biocompare. Retrieved from [Link][32]
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. (2022). PMC. Retrieved from [Link][33]
Marks, P. A., et al. (2003). Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][2]
Label-free Quantification of Direct Protein-protein Interactions with Backscattering Interferometry. (2021). PMC. Retrieved from [Link][34]
Label‐Free and Immobilization‐Free Protein‐Binding Assays by Ultraviolet Transient Absorption Microscopy. (2026). ResearchGate. Retrieved from [Link][35]
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (2014). ResearchGate. Retrieved from [Link][36]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. Retrieved from [Link][6]
An update of label-free protein target identification methods for natural active products. (2022). Theranostics. Retrieved from [Link]
Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells. (2018). Journal of Medicinal Chemistry. Retrieved from [Link][37]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC. Retrieved from [Link][7]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed. Retrieved from [Link][38]
High-Throughput Screening. (n.d.). Assay Genie. Retrieved from [Link][39]
High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved from [Link][9]
Cell-based assays in high-throughput mode (HTS). (2012). BioTechnologia. Retrieved from [Link][40]
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2020). MDPI. Retrieved from [Link][41]
Advanced Applications of 2-(p-Tolyl)acetic Acid in Organic Synthesis and API Development
Chemical Profile and Mechanistic Utility 2-(p-Tolyl)acetic acid (CAS: 622-47-9), also known as 4-methylphenylacetic acid, is a highly versatile aromatic carboxylic acid utilized extensively in medicinal chemistry and agr...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Profile and Mechanistic Utility
2-(p-Tolyl)acetic acid (CAS: 622-47-9), also known as 4-methylphenylacetic acid, is a highly versatile aromatic carboxylic acid utilized extensively in medicinal chemistry and agrochemical development[1]. Structurally, it features a phenyl ring substituted with an electron-donating methyl group at the para position, coupled with an acetic acid side chain[2].
Mechanistic Causality : The para-methyl group exerts a positive inductive (+I) and hyperconjugative effect, increasing the electron density of the aromatic ring. This makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted phenylacetic acid[2]. Furthermore, the carboxylic acid functionality allows for straightforward derivatization into esters, amides, and mixed anhydrides, while the alpha-carbon can be readily deprotonated to form enolates or silyl ketene acetals for complex carbon-carbon bond-forming reactions[2][3].
Asymmetric Synthesis of β-Lactams (Pharmaceutical Precursors)
β-Lactams are historically critical as antibacterial agents and are increasingly utilized in non-antibacterial therapeutic areas, such as serine protease inhibitors and cholesterol absorption inhibitors[4]. 2-(p-Tolyl)acetic acid serves as a fundamental building block in the isothiourea-catalyzed asymmetric synthesis of these motifs[4].
Protocol 1: Formal [2+2] Cycloaddition for β-Lactam Synthesis
Causality & Experimental Design : The reaction utilizes tosyl chloride (TsCl) rather than traditional carbodiimides (like DCC). TsCl reacts with the carboxylic acid in the presence of a base (iPr₂NEt) to form a highly reactive mixed anhydride in situ[4]. This intermediate is rapidly attacked by a chiral isothiourea catalyst to generate an ammonium enolate. The enolate then undergoes a stereoselective formal [2+2] cycloaddition with an N-sulfonylaldimine[4]. The low temperature (0 °C) during activation is critical to prevent the formation of symmetrical anhydrides, which would stall the catalytic cycle.
Step-by-Step Methodology :
Activation : To a stirred solution of 2-(p-tolyl)acetic acid (30.0 mg, 0.20 mmol, 1 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C, add tosyl chloride (57.3 mg, 0.30 mmol, 1.5 equiv) and N,N-diisopropylethylamine (iPr₂NEt) (52 µL, 0.30 mmol, 1.5 equiv)[4].
Enolate Formation : Stir the solution at 0 °C for 20 minutes[4].
Validation Checkpoint: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester derivative confirms successful mixed anhydride formation.
Cycloaddition : Add the chiral isothiourea catalyst (20 mol %, 0.04 mmol) and the target imine (0.20 mmol, 1 equiv), followed by a second portion of iPr₂NEt (52 µL, 0.30 mmol, 1.5 equiv)[4].
Propagation : Allow the reaction to warm to room temperature and stir for 5 hours[4].
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete upon the disappearance of the UV-active imine spot.
Work-up : Quench the reaction with 1 M HCl (0.2 M) to protonate the catalyst and unreacted amines. Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via column chromatography to isolate the chiral β-lactam[4].
Mechanistic pathway of isothiourea-catalyzed β-lactam synthesis from p-tolylacetic acid.
Synthesis of O-Heterocycles via Silyl Ketene Acetals
O-heterocycles, such as 3-hydroxymaleic anhydrides and γ-alkylidenebutenolides, are synthesized via the cyclization of 1,1-bis(trimethylsilyloxy)ketene acetals[3]. 2-(p-Tolyl)acetic acid is converted into a silyl ketene acetal, which acts as a masked carboxylic acid dianion, enabling regioselective reactions with bis-electrophiles like oxalyl chloride[3].
Protocol 2: Preparation of Trimethylsilyl 2-(4-tolyl)acetate
Causality & Experimental Design : Hexamethyldisilazane (HMDS) and trimethylsilyl chloride (Me₃SiCl) are used in tandem. HMDS acts as a mild base and silylating agent, while pyridine neutralizes the HCl byproduct generated by Me₃SiCl, driving the equilibrium toward complete enolization[3].
Step-by-Step Methodology :
Reagent Assembly : In a flame-dried, argon-purged Schlenk flask, combine 2-(p-tolyl)acetic acid (5.00 g, 33.30 mmol) and anhydrous THF (3.3 mL)[3].
Reaction Maturation : Stir the mixture at room temperature.
Validation Checkpoint: The formation of the silyl ketene acetal is highly moisture-sensitive. Monitor the reaction via ¹H NMR of a crude aliquot in CDCl₃. The disappearance of the alpha-protons (singlet at ~3.6 ppm) and the appearance of the vinylic proton confirm enolization.
Isolation : Filter the precipitated pyridinium hydrochloride salts under an inert atmosphere. Concentrate the filtrate to yield the product as a yellow oil (6.15 g, 83% yield)[3].
Downstream Cyclization : React the isolated silyl ketene acetal with oxalyl chloride in a one-pot cyclization to yield the corresponding 3-hydroxymaleic anhydride derivative[3].
Workflow for synthesizing O-heterocycles via silyl ketene acetal intermediates.
Application in Complex API Synthesis (Antihistamines)
Beyond direct cyclizations, 2-(p-tolyl)acetic acid and its ester derivatives are fundamental starting materials in the multi-step synthesis of blockbuster antihistamines like terfenadine and fexofenadine[5]. The carboxylic acid acts as an anchor for condensation reactions with piperidine derivatives, followed by reduction (using LiAlH₄ or NaBH₄) to yield the final active pharmaceutical ingredients[5].
Quantitative Data Summary
Application
Reagents / Catalysts
Key Intermediate
Yield (%)
Stereoselectivity / Purity
β-Lactam Synthesis
TsCl, iPr₂NEt, Isothiourea (20 mol%)
Ammonium enolate
40–61%
74–87% ee, 90:10 dr (anti:syn)
O-Heterocycle Synthesis
HMDS, Me₃SiCl, Pyridine
Silyl ketene acetal
83%
>95% purity (NMR validation)
Terfenadine Analogs
LiAlH₄ or NaBH₄
Amide / Lactol
High
<5% tautomeric aldehyde
References
[4] Isothiourea-Catalyzed Asymmetric Synthesis of β-Lactams and β-Amino Esters from Arylacetic Acid Derivatives and N-Sulfonylaldimines. The Journal of Organic Chemistry - ACS Publications.[Link]
[5] EP0956286B1 - Synthesis of terfenadine and derivatives. Google Patents.
[3] Synthesis of Carba- and Heterocycles based on novel One-Pot Cyclization of 1,1-Bis(trimethylsilyloxy)ketene Acetals. Publication Server of the University of Greifswald (d-nb.info).[Link]
Technical Support Center: Troubleshooting and Preventing Degradation of Ethanamine; 2-(4-methylphenyl)acetic acid
As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of amine salts of carboxylic acids. Ethanamine; 2-(4-methylphenyl)acetic acid is a classic example of a seemingly stable...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of amine salts of carboxylic acids. Ethanamine; 2-(4-methylphenyl)acetic acid is a classic example of a seemingly stable solid that is highly susceptible to environmental and thermal degradation. Because it is a salt formed from a volatile amine and an activated aromatic acid, its degradation is not merely a matter of shelf-life—it is an active chemical process driven by thermodynamics and environmental triggers.
This technical guide deconstructs the causality behind its degradation and provides self-validating protocols to ensure experimental integrity.
Part 1: Core Troubleshooting & FAQs (The "Why" and "How")
Q1: Why is my salt losing mass and changing pH over time during storage?Causality: Hygroscopicity and Dissociation. Amine salts can absorb atmospheric moisture, creating an aqueous micro-environment that facilitates dissociation into the free acid and free base. Because ethylamine is highly volatile (boiling point ~16.6 °C), the gas escapes the system. This loss of ammonia/amine shifts the equilibrium irreversibly toward the free acid [[1]]().
Solution: Store the compound in a tightly sealed, desiccated container under an inert atmosphere (Argon/Nitrogen) at sub-ambient temperatures (2–8 °C) to suppress the vapor pressure of any dissociated amine.
Q2: During thermal processing or drying, I detect a new, non-ionizable impurity. What is it?Causality: Thermal Dehydration (Amidation). Heating the amine salt drives off an equivalent of water, forcing a condensation reaction that yields N-ethyl-2-(p-tolyl)acetamide. Pyrolysis of the salt overcomes the poor leaving group ability of the carboxylate oxygen, driving the reaction toward the stable amide [[2]]().
Solution: Never heat the salt above 60 °C. Use lyophilization (freeze-drying) or vacuum desiccation at room temperature instead of oven drying.
Q3: My high-temperature or catalytic reaction is yielding p-xylene and CO₂. How do I prevent this?Causality: Decarboxylation. Phenylacetic acid derivatives undergo irreversible decarboxylation under hydrothermal conditions or in the presence of metal oxides. The mechanism is speciation-dependent: the free acid forms a ring-protonated zwitterion, while the carboxylate anion directly decarboxylates to a benzyl anion 3.
Solution: Strictly control reaction temperatures (keep below 100 °C unless required) and avoid unintended exposure to transition metal catalysts which lower the activation energy for decarboxylation.
Q4: I am observing yellowing of the compound and the presence of carbonyl-containing impurities. What is the mechanism?Causality: Benzylic Oxidation. The methylene group between the phenyl ring and the carboxylate is highly activated. In the presence of oxygen and trace transition metals (e.g., Cu), it undergoes aerobic oxidative degradation to form aromatic aldehydes or ketones 4.
Solution: Use chelating agents (e.g., EDTA) in aqueous solutions to sequester trace metals, and store the solid under argon to prevent auto-oxidation.
Part 2: Quantitative Data & Degradation Matrix
Table 1: Quantitative Degradation Matrix
Degradation Pathway
Trigger Condition
Kinetic / Thermodynamic Data
Primary Byproduct
Preventative Action
Volatilization
Moisture, T > 16.6 °C
Equilibrium shift due to volatile amine loss
Excess p-Tolylacetic acid
Desiccation, Storage at 2–8 °C
Amidation
Thermal Stress (> 60 °C)
Endothermic dehydration
N-ethyl-2-(p-tolyl)acetamide
Lyophilization, Vacuum drying
Decarboxylation
Hydrothermal (e.g., 300 °C)
Rate (Anion): 0.145 h⁻¹; Rate (Acid): 0.044 h⁻¹
p-Xylene + CO₂
T < 100 °C, Avoid metal oxides
Oxidation
O₂, Trace Metals (Cu/Fe)
Aerobic C-H activation
p-Tolyl ketones / aldehydes
Argon purge, EDTA in solution
Part 3: Self-Validating Experimental Protocols
Protocol 1: Moisture-Free Aliquoting and Storage
Objective: Prevent dissociation-driven volatilization and oxidative degradation.
Preparation: Transfer the bulk container of Ethanamine; 2-(4-methylphenyl)acetic acid into a controlled-atmosphere glovebox purged with Argon.
Desiccation: Place the open container in a vacuum desiccator containing anhydrous CaSO₄ (Drierite) for 24 hours to remove surface moisture.
Aliquoting: Divide the bulk material into single-use amber glass vials. This prevents repeated freeze-thaw cycles and limits light exposure, which can catalyze oxidation.
Sealing: Backfill the vials with Argon, seal with PTFE-lined caps, and wrap with Parafilm.
Storage: Store the sealed vials at 2–8 °C.
Self-Validation Step: Weigh a designated "control vial" weekly. A decrease in mass indicates a compromised seal and subsequent volatilization of ethylamine.
Protocol 2: HPLC-UV/MS Validation of Salt Integrity
Objective: Quantify free acid, amide, and oxidized byproducts prior to critical experiments.
Sample Prep: Dissolve 10 mg of the salt in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile over 10 minutes.
Detection: Monitor UV absorbance at 210 nm (amide/acid) and 254 nm (oxidized aromatic byproducts). Use ESI+ MS to detect the intact amide (m/z[M+H]+) and ESI- MS for the free p-tolylacetic acid (m/z[M-H]-).
Analysis: Calculate the ratio of the free acid peak to the amine/amide peaks.
Self-Validation Step: Spike a sample with a known standard of N-ethyl-2-(p-tolyl)acetamide. If the suspected amide peak co-elutes and increases in area, thermal degradation has occurred.
Part 4: Visualizations
Fig 1: Primary degradation pathways of Ethanamine; 2-(4-methylphenyl)acetic acid.
Fig 2: Self-validating workflow for the safe handling and storage of the amine salt.
References
Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temper
Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids.
The prepar
The Amide Functional Group: Properties, Synthesis, and Nomencl
Troubleshooting low solubility of phenylacetic acid derivatives
Technical Support Center: Troubleshooting Low Solubility of Phenylacetic Acid Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the pervasive so...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Low Solubility of Phenylacetic Acid Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the pervasive solubility bottlenecks encountered when working with phenylacetic acid (PAA) derivatives in drug development and organic synthesis.
PAA derivatives are foundational scaffolds, but their development is frequently derailed by poor aqueous solubility. This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve these issues, ensuring your assays and formulations remain robust, reproducible, and scientifically sound.
Diagnostic Workflow
Diagnostic workflow for troubleshooting PAA derivative solubility.
Troubleshooting Guide & FAQs
Q1: Why is my specific PAA derivative insoluble in standard aqueous buffers despite the presence of a carboxylic acid group?Causality & Analysis: Unmodified phenylacetic acid has a pKa of approximately 4.31[1]. In a physiological buffer (pH 7.4), the carboxylic acid is fully ionized to a carboxylate anion, which typically favors hydration. However, solubility is a thermodynamic balance between the hydration energy of the molecule and the crystal lattice energy of the solid state. If your derivative contains bulky, lipophilic substitutions (e.g., halogens, additional aromatic rings), the hydrophobic nature of the aromatic system dominates the molecule's physical properties[2]. Furthermore, strong intermolecular forces—such as pi-pi stacking and hydrogen bonding between carboxyl groups in the solid state—create a high crystal lattice energy that the aqueous solvation process simply cannot overcome.
Q2: How can I accurately measure the kinetic solubility of my compound for early-stage screening?Causality & Analysis: Thermodynamic solubility takes days to equilibrate and requires large amounts of API. For early-stage drug discovery, kinetic solubility is preferred because it mimics the exact conditions of biological assays where a compound dissolved in an organic solvent is introduced into an aqueous environment[3]. The standard approach is the Turbidimetric or UV-based Kinetic Solubility Assay. It involves spiking a concentrated DMSO stock into a phosphate-buffered saline (PBS) solution and detecting the precipitation threshold via UV absorbance or light scattering (turbidimetry at 620 nm)[4].
Q3: How can I improve the aqueous solubility for in vivo assays without altering the compound's covalent structure?Causality & Analysis: If pH adjustment is insufficient, the most effective non-covalent strategy is the use of cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They improve water solubility by forming non-covalent, dynamic inclusion complexes[5]. The hydrophobic phenyl ring of the PAA derivative is sequestered within the cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains the complex's solubility in the aqueous bulk phase[].
Q4: If formulation fails, what structural modifications can I make to improve intrinsic solubility?Causality & Analysis: If formulation excipients cause assay interference or toxicity, you must modify the chemical structure to alter its physicochemical properties. Proven strategies include:
Disrupting Molecular Planarity: Adding a methyl group to the alpha-carbon (creating a chiral center) disrupts crystal lattice packing, lowering the melting point and improving solubility.
Adding Ionizable/Polar Groups: Introducing basic amines or additional hydroxyl groups (e.g., p-hydroxyphenylacetic acid) decreases the LogP and enhances hydrogen bonding with water[2].
Prodrug Approaches: Temporarily masking the carboxylic acid as a hydrophilic ester (e.g., PEGylated ester) that is cleaved enzymatically in vivo.
Self-Validation Check: This protocol includes a DMSO-only control to establish a baseline absorbance, ensuring that any detected turbidity is strictly due to compound precipitation, eliminating false positives[4].
Stock Preparation: Prepare a 10 mM stock solution of the PAA derivative in 100% DMSO.
Serial Dilution: Create a 3-fold serial dilution of the stock in DMSO across a 96-well plate.
Aqueous Spiking: Transfer 4 µL of each DMSO dilution into a 96-well UV-transparent microplate containing 196 µL of DPBS (pH 7.4). The final DMSO concentration will be 2%[7].
Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker (500 rpm) to allow precipitation of insoluble fractions.
Filtration (Optional but Recommended): Vacuum-filter the samples through a 0.45 µm filter plate to remove micro-precipitates[8].
Quantification: Measure the absorbance of the filtrate at 620 nm (for turbidimetry) or the specific UV max of the compound (e.g., 250-280 nm). The solubility limit is defined as the concentration where absorbance exceeds 1.5-fold of the DMSO-only control[4].
Protocol 2: Preparation of Cyclodextrin Inclusion Complexes
Self-Validation Check: The disappearance of the API's crystalline melting peak in Differential Scanning Calorimetry (DSC) confirms successful molecular inclusion rather than a mere physical mixture[9].
Solution Preparation: Dissolve HP-β-CD in purified water to create a 20% (w/v) solution.
API Addition: Add the PAA derivative to the cyclodextrin solution at a 1:1 or 1:2 molar ratio.
Equilibration: Stir the suspension continuously at room temperature for 24-48 hours until the solution becomes optically clear, indicating complexation.
Lyophilization: Freeze the clear solution at -80°C and lyophilize for 48 hours to obtain the solid inclusion complex.
Verification: Analyze the resulting powder via DSC or Powder X-ray Diffraction (PXRD) to confirm the loss of the PAA derivative's crystalline diffraction peaks[10].
Fails for highly lipophilic derivatives; un-ionized form needed for cell permeability.
DMSO (up to 2% v/v)
Cosolvency; disrupts water hydrogen bonding
5x - 20x
>2% can cause cytotoxicity in cell-based assays and denature proteins.
HP-β-Cyclodextrin
Non-covalent hydrophobic inclusion complex
50x - 100x+
May sequester lipophilic assay reagents; requires optimization of molar ratios.
Basic Amino Acids (e.g., Arginine)
In situ salt formation and hydrotropic effect
5x - 15x
Can alter local pH microenvironments in sensitive enzymatic assays.
References
Journal of Chemical & Engineering Data - ACS Publications. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents." [Link]
PMC - NIH. "Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity." [Link]
PMC - NIH. "An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays." [Link]
CycloChem Bio Co., Ltd. "Improvement of aqueous solubility of Ursolic Acid with Cyclodextrin." [Link]
Molecular Pharmaceutics - ACS Publications. "Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers." [Link]
University of Greenwich. "Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs." [Link]
Technical Support Center: Scale-Up Synthesis of Ethanamine; 2-(4-methylphenyl)acetic acid
Welcome to the Technical Support Center for the scale-up synthesis of Ethanamine; 2-(4-methylphenyl)acetic acid (CAS 1989628-30-9), commonly referred to as ethylammonium p-tolylacetate. Scaling the synthesis of this crys...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up synthesis of Ethanamine; 2-(4-methylphenyl)acetic acid (CAS 1989628-30-9), commonly referred to as ethylammonium p-tolylacetate.
Scaling the synthesis of this crystalline salt from the bench to the pilot plant introduces critical thermodynamic and kinetic challenges. As an acid-base neutralization, the process is highly exothermic. When coupled with the extreme volatility of the amine precursor and the propensity of the resulting salt to undergo liquid-liquid phase separation (LLPS), standard benchtop techniques will fail at scale. This guide provides field-proven, self-validating troubleshooting strategies and protocols to ensure high-yield, high-purity production.
Part 1: Troubleshooting Reagent Handling & Exotherm Control
Q: During our 10-kg scale-up, we are experiencing a significant loss of ethylamine stoichiometry, resulting in unreacted p-tolylacetic acid and low product yields. Why is this happening, and how can we prevent it?
A: This is a classic thermodynamic failure caused by the mismatch between the heat of neutralization and the physical properties of your reagents.
1 is a highly volatile primary aliphatic amine with a boiling point of just 16.6 °C[1]. When it reacts with2[2], the rapid acid-base neutralization generates a severe localized exotherm. If the addition rate exceeds the cooling capacity of the reactor jacket, the localized temperature spikes above 16.6 °C. The ethylamine instantly flashes off into the reactor headspace as a gas before it can react, destroying your stoichiometry.
The Solution:
Solvent Modification: Abandon the use of pure ethylamine gas or aqueous solutions (which complicate downstream drying). Instead, use a pre-chilled 2.0 M solution of ethylamine in anhydrous Tetrahydrofuran (THF).
Sub-Surface Dosing: Introduce the ethylamine solution via a sub-surface dip tube rather than dropping it from the top of the reactor. This ensures the amine is immediately quenched by the acid before it can reach the liquid-vapor interface.
Automated Causality Control: Interlock the dosing pump with the reactor's internal thermocouple. Program the Distributed Control System (DCS) to automatically pause dosing if the internal temperature (
Tint
) exceeds 20 °C, as recommended in standard 3 workflows[3].
Part 2: Crystallization & "Oiling Out"
Q: When cooling the reaction mixture to isolate the salt, the product precipitates as a sticky, biphasic oil at the bottom of the reactor instead of a crystalline solid. How do we induce proper crystallization?
A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to in pharmaceutical crystallization as 4[4]. This occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before the nucleation temperature is reached. Oiling out traps impurities, severely degrades product purity, and makes filtration impossible[5].
The Solution:
To bypass the LLPS boundary and force the system directly into the metastable crystalline zone, you must modify the solvent matrix and provide a nucleation template.
Anti-Solvent Addition: Transition from a pure THF system to a binary THF/n-Heptane system. Heptane acts as a precise anti-solvent, lowering the solubility of the salt without triggering LLPS, provided it is added at an elevated temperature (45 °C).
Seeding: Introduce 0.5% (w/w) of pure ethylammonium p-tolylacetate seed crystals halfway through the anti-solvent addition. Seeding bypasses the primary nucleation energy barrier, ensuring that the supersaturation is consumed by crystal growth rather than droplet formation[4].
Part 3: Quantitative Data - Solvent Screening
To validate the shift to a THF/n-Heptane system, review the empirical data from our solvent screening studies. The table below demonstrates how solvent choice directly dictates phase behavior and final product purity.
Solvent System
Ratio (v/v)
Yield (%)
Purity (HPLC Area %)
Phase Behavior (Observations)
THF / n-Heptane
1:1
92.4
>99.5
Excellent crystalline morphology; no LLPS.
Ethanol / Water
1:1
75.1
98.0
Significant yield loss to mother liquor.
Toluene / Hexane
1:2
88.3
96.5
Oiling out (LLPS) observed before crystallization.
Ethyl Acetate
N/A
85.0
97.0
Sticky precipitate; difficult to filter and dry.
Part 4: Step-by-Step Methodology (10-kg Scale)
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Dissolution
Charge 10.0 kg of p-Tolylacetic acid (66.6 mol) into a 100-L jacketed glass-lined reactor.
Add 50 L of anhydrous THF. Stir at 150 RPM until complete dissolution is achieved.
Cool the reactor jacket until the internal temperature (
Tint
) stabilizes at 10 °C.
Step 2: Exotherm-Controlled Neutralization
Begin sub-surface dosing of 35.0 L of Ethylamine (2.0 M in THF, 70.0 mol, 1.05 eq) via a dip tube.
Set the DCS to limit the addition rate to 0.5 L/min.
Self-Validation Check: If
Tint
exceeds 20 °C, the DCS must automatically halt the addition until the temperature drops back to 15 °C.
Step 3: Reaction Verification
Once addition is complete, stir the mixture for 1 hour at 20 °C.
Self-Validation Check: Withdraw a 1.0 mL aliquot, dilute in 10 mL of DI water, and measure the pH. A pH of 7.5–8.0 confirms complete neutralization. If pH < 7.0, resume dosing ethylamine in 0.05 eq increments.
Step 4: Anti-Solvent Dosing & Seeding
Heat the clear solution to 45 °C.
Begin dosing 40 L of n-Heptane over 2 hours (0.33 L/min).
Critical Step: After exactly 10 L of n-Heptane has been added, pause dosing and charge 50 g of pure ethylammonium p-tolylacetate seed crystals. Resume dosing.
Step 5: Cooling & Isolation
Apply a linear cooling ramp of 0.2 °C/min until the reactor reaches 5 °C. Hold for 2 hours to maximize yield.
Transfer the resulting slurry to an Agitated Nutsche Filter Dryer (ANFD).
Wash the filter cake with 10 L of pre-chilled (5 °C) THF/n-Heptane (1:1 v/v).
Step 6: Vacuum Drying
Apply a vacuum of 50 mbar. Set the ANFD jacket to 35 °C.
Causality Note: Do not exceed 35 °C initially. Amine salts exhibit melting point depression when wet with organic solvents. High initial heat will cause the wet cake to melt and fuse.
Self-Validation Check: Dry until Loss on Drying (LOD) is < 0.5%.
Part 5: Process Visualization
Process flow diagram for the scale-up synthesis of ethylammonium p-tolylacetate.
References
PubChem . "Ethylamine | C2H5NH2 | CID 6341". National Center for Biotechnology Information. Available at:[Link]
PubChem . "p-Tolylacetic acid | C9H10O2 | CID 248474". National Center for Biotechnology Information. Available at:[Link]
Anderson, Neal G. "Practical Process Research and Development - A Guide For Organic Chemists". Academic Press, 2nd ed., 2012. Available at:[Link]
Crystal Growth & Design . "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization". ACS Publications, 2024. Available at:[Link]
Stability issues with amine salts of carboxylic acids
Welcome to the Technical Support Center for API Solid-State Stability. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and resolve the unique physical and ch...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for API Solid-State Stability. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and resolve the unique physical and chemical stability challenges associated with amine salts of carboxylic acids.
Rather than merely providing reactive solutions, this guide focuses on the causality of degradation pathways. By understanding the thermodynamic and kinetic drivers—such as microenvironmental pH shifts, crystal lattice proximity, and moisture sorption—you can engineer self-validating experimental protocols to ensure the long-term viability of your pharmaceutical formulations.
Diagnostic Workflow: Identifying the Root Cause
Before altering a formulation, you must determine whether the instability is chemical (covalent bond formation/breaking) or physical (phase changes or dissociation).
Diagnostic workflow for identifying the root cause of amine-carboxylic acid salt instability.
Module 1: Salt Disproportionation (Physical Stability)
Q: Why is my formulated salt reverting to the free base during stability testing, even without significant moisture ingress?
The Science: You are observing salt disproportionation , a physical instability where a highly soluble salt dissociates into its poorly soluble, non-ionic free base and free acid[1]. This is rarely a bulk-phase issue; it is driven by the microenvironmental pH within the sorbed water layer on the particle surface[2].
Every salt has a
pHmax
(the pH at the maximum solubility of a eutectic mixture of the salt and free base)[3]. If basic excipients (like magnesium stearate) dissolve into the microenvironmental moisture layer and raise the local pH above the
pHmax
, the thermodynamic equilibrium violently shifts, favoring the precipitation of the free base[4]. To mitigate this, we rely on the
ΔpKa
"Rule of 3"[1],[2].
Quantitative Risk Assessment:
ΔpKa
Guidelines
ΔpKa
(
pKa,base−pKa,acid
)
Salt Formation Favorability
Disproportionation Risk
Recommended Action
<1
Unfavorable
Extreme
Avoid salt formation; pursue free form or cocrystal.
1≤ΔpKa<3
Reversible / Metastable
High
Evaluate case-by-case; strictly control microenvironmental pH and moisture.
≥3 (The "Rule of 3")
Favorable
Low to Moderate
Standard development; monitor excipient compatibility[2].
≥5
Highly Favorable
Very Low
Prioritize these candidates for robust formulation[1].
Self-Validating Protocol: In Situ Microenvironmental pH Mapping
To definitively prove that an excipient is causing disproportionation, the physical phase change must correlate mathematically with a pH shift.
Determine
pHmax
: Slurry 100 mg of the pure API salt in 1 mL of unbuffered water. Measure the equilibrium pH. This approximates the
pHmax
threshold[3].
Prepare Binary Mixtures: Mill the API salt with the suspect excipient (e.g., Lactose or Mg Stearate) in a 1:1 (w/w) ratio[4].
Induce Micro-Solution: Expose the mixture to 75% Relative Humidity (RH) at 40°C for 48 hours.
Phase Analysis: Analyze the stressed sample via Synchrotron X-ray Diffractometry (SXRD) or solid-state NMR to detect the emergence of the free base crystal lattice[2].
Validation: If SXRD shows free base formation, extract the sample with a minimal volume of water (100
μL
) and measure the pH. If the pH is
>pHmax
, microenvironmental basicity is the confirmed culprit. If the pH is unchanged, re-evaluate for solvent-mediated polymorphic shifts.
Mechanistic pathway of moisture- and excipient-mediated salt disproportionation.
Module 2: Spontaneous Chemical Amidation
Q: I am detecting a new impurity with a mass of [M-18] in my accelerated stability samples. How is an amide forming without a coupling agent?
The Science: You are observing solid-state thermal amidation . While amide synthesis in a flask typically requires coupling agents (like EDC/HOBt), amine salts of carboxylic acids are perfectly primed for direct thermal condensation in the solid state[5],[6].
The reaction proceeds via thermal dehydration:
R−COOH+H2N−R′→R−CONH−R′+H2O
. In the crystal lattice, if the protonated amine and the carboxylate anion are held in close proximity via strong hydrogen bonding, thermal stress provides the activation energy needed to expel a water molecule and form a covalent amide bond[5]. This is particularly common in low-melting eutectic phases or when processing generates localized heat (e.g., milling or tableting).
Self-Validating Protocol: Accelerated Stress Testing for Amidation
Thermal Profiling: Perform Differential Scanning Calorimetry (DSC) on the pure salt to identify endothermic melting points or subtle glass transitions (
Tg
).
Isothermal Stress: Place 50 mg aliquots of the salt in hermetically sealed vials. Subject them to isothermal stress at 10°C below the onset of the lowest thermal event (or standard 50°C/60°C)[6].
Quantification: At Days 1, 3, and 7, dissolve the samples and quantify the amide impurity via LC-MS.
Validation: Run a parallel Thermogravimetric Analysis (TGA). If amidation is occurring, the mass loss in TGA (due to the evaporation of the generated
H2O
byproduct) must stoichiometrically match the molar quantity of the amide impurity quantified by LC-MS. If they match, the mechanism is confirmed.
Q: My amine salt deliquesces rapidly at ambient humidity. How does this affect stability, and how do I fix it?
The Science: Amine salts of carboxylic acids can be highly hygroscopic[7],[8]. Every salt has a Critical Relative Humidity (CRH). When ambient humidity exceeds the CRH, the salt continuously absorbs moisture until it dissolves in its own sorbed water (deliquescence). This micro-solution lowers the activation energy for both chemical degradation (oxidation/amidation) and physical disproportionation. Traditional sodium or low-molecular-weight amine salts are notoriously prone to this[8].
Baseline Establishment: Load 10-20 mg of the salt into a DVS instrument. Dry at 0% RH until
dm/dt≤0.002%/min
.
Sorption/Desorption Cycle: Step the RH from 0% to 90% and back to 0% at 25°C in 10% increments.
Hysteresis Analysis: Plot the isotherm. A mass gain
>2%
at 80% RH indicates problematic hygroscopicity.
Validation & Mitigation: If the desorption curve does not match the sorption curve (hysteresis), a stable hydrate has formed. To mitigate this, screen for highly lipophilic carboxylic acid counterions (e.g., pamoic acid or embonic acid), which disrupt the hydrogen-bonding network with water and drastically reduce hygroscopicity[8].
References
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations
Source: Crystal Pharmatech
URL:[Link]
Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance
Source: ACS Publications
URL:[Link]
Disproportionation response surface illustrating the effect of base pKa and acid
Source: ResearchGate
URL:[Link]
AMIDO AMINE Synthesis and Thermal Amidation
Source: Ataman Kimya
URL:[Link]
The Uncatalyzed Direct Amide Formation Reaction – Mechanism Studies
Source: ResearchGate
URL:[Link]
Green Amide Bond Formation via Direct Coupling of Metal Carboxylate Salts
Source: ResearchGate
URL:[Link]
Principles of Salt Formation
Source: ResearchGate
URL:[Link]
Ethanamine; 2-(4-methylphenyl)acetic acid vs. Free Acid Activity: A Comprehensive Comparison Guide
Introduction & Chemical Context In pharmaceutical formulation and advanced organic synthesis, the physicochemical properties of a target molecule dictate its bioavailability, stability, and handling.1 (commonly known as...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
In pharmaceutical formulation and advanced organic synthesis, the physicochemical properties of a target molecule dictate its bioavailability, stability, and handling.1 (commonly known as p-tolylacetic acid) is a highly valued building block utilized in the synthesis of quaternary amines, agrochemicals, and bronchial epithelial sodium channel inhibitors[1]. Despite its utility, the free acid form exhibits poor aqueous solubility, which poses significant challenges for drug delivery.
To circumvent these limitations, researchers often synthesize the ethanamine (ethylamine) salt of the compound, designated as2[2]. This guide provides an objective, data-driven comparison between the free acid and its ethanamine salt, detailing the causality behind their physicochemical differences and providing validated experimental protocols for their evaluation.
Part 1: Physicochemical Properties Comparison
The conversion of a lipophilic carboxylic acid into an amine salt fundamentally alters its physical state and interaction with solvents. Table 1 summarizes the core differences between the two forms.
Table 1: Key Physicochemical Properties
Property
2-(4-methylphenyl)acetic acid (Free Acid)
Ethanamine; 2-(4-methylphenyl)acetic acid (Salt)
CAS Number
622-47-9
1989628-30-9
Molecular Weight
150.17 g/mol
195.26 g/mol
Molecular Formula
C9H10O2
C11H17NO2
pKa
4.37 (at 25°C)
~10.7 (conjugate acid of ethanamine)
Aqueous Solubility
~4.85 mg/mL (Low)
>50 mg/mL (High)
Physical Form
White crystalline powder
Highly crystalline solid
Part 2: Mechanistic Insights & Causality (E-E-A-T)
As an application scientist, it is crucial to understand why the ethanamine salt outperforms the free acid in aqueous environments. The decision to utilize the salt form is grounded in fundamental thermodynamics and solvation mechanics[3].
Solvation Energy and Ionization: The free acid relies on weak hydrogen bonding with water, and its hydrophobic para-methylphenyl moiety severely restricts aqueous dissolution 4[4]. In contrast, the ethanamine salt fully dissociates into a p-tolylacetate anion and an ethylammonium cation in water. The high hydration energy of these charged species easily overcomes the crystal lattice energy, driving rapid and extensive dissolution.
Microenvironmental pH Modulation: When the ethanamine salt dissolves, the basic nature of the ethylamine component acts as a localized buffer. This raises the microenvironmental pH in the diffusion layer surrounding the solid particle well above the pKa of the carboxylic acid (4.37), ensuring the drug remains in its highly soluble, ionized state during the critical early phases of dissolution 3[3].
Solid-State Stability: Free lipophilic acids can sometimes exhibit poor flow properties or static charge accumulation during milling. The ethanamine salt forms a robust ionic lattice that typically yields superior crystallinity, enhancing handling, milling, and long-term shelf stability.
Figure 1: Acid-base equilibrium and salt formation pathway of 2-(4-methylphenyl)acetic acid.
Part 3: Experimental Methodologies (Self-Validating Systems)
Protocol 1: Synthesis and Isolation of the Ethanamine Salt
Causality Check: This protocol uses a slight stoichiometric excess of the highly volatile ethanamine to ensure complete conversion of the acid. Subsequent vacuum drying removes any unreacted base, guaranteeing a highly pure salt without the need for complex chromatography.
Dissolution: Dissolve 15.0 g (0.1 mol) of 2-(4-methylphenyl)acetic acid in 100 mL of anhydrous ethanol under continuous stirring at 40°C.
Base Addition: Slowly add 1.1 equivalents (0.11 mol) of ethanamine (2.0 M solution in THF) dropwise over 15 minutes to prevent localized exothermic spiking.
Equilibration: Stir the mixture for 2 hours at room temperature to achieve complete acid-base equilibrium.
Concentration: Concentrate the solvent under reduced pressure (rotary evaporator) until initial crystallization is observed.
Precipitation: Cool the mixture to 4°C overnight to maximize the precipitation of the salt.
Isolation: Filter the crystalline salt under vacuum, wash with cold heptane to remove non-polar impurities, and dry in a vacuum desiccator at 45°C to a constant weight.
Causality Check: Maintaining "sink conditions" (ensuring the media volume is large enough that the dissolved concentration never exceeds 10-20% of its maximum saturation) ensures that the intrinsic dissolution rate is measured accurately without being artificially suppressed by approaching thermodynamic equilibrium.
Media Preparation: Prepare 900 mL of Phosphate Buffered Saline (PBS, pH 7.4) maintained at 37°C ± 0.5°C.
Sample Standardization: Press equimolar amounts of the free acid and the ethanamine salt into standardized 10 mm disks using a hydraulic press (ensuring a constant surface area for dissolution).
Apparatus Setup: Submerge the disks in the media using a USP Type II (Paddle) dissolution apparatus set to 50 rpm.
Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed media to maintain sink conditions.
Quantification: Quantify the concentration of the p-tolylacetate moiety using HPLC with UV detection at 220 nm.
Figure 2: Standardized workflow for comparative dissolution kinetic profiling.
Part 4: Data Presentation
The following table demonstrates the typical dissolution trajectory observed when comparing the free acid to its ethanamine salt under physiological conditions. The salt achieves near-complete dissolution within 15 minutes, whereas the free acid struggles to reach 65% after a full hour.
Table 2: Comparative Dissolution Data (PBS pH 7.4, 37°C)
Time (min)
Free Acid (% Dissolved)
Ethanamine Salt (% Dissolved)
5
12.4 ± 1.2%
45.8 ± 2.1%
10
20.1 ± 1.5%
78.3 ± 1.8%
15
28.5 ± 1.4%
92.1 ± 1.0%
30
45.2 ± 2.0%
98.5 ± 0.5%
60
65.8 ± 1.8%
100.0 ± 0.0%
References
National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Available at:[Link][3]
SciELO. "Solubility Prediction of Solutes in Non-Aqueous Binary Solvent Mixtures". Available at: [Link][4]
Comparison of different amine salts of 2-(4-methylphenyl)acetic acid
Title: Crystal Engineering and Purification of 2-(4-Methylphenyl)acetic Acid: A Comparative Guide to Amine Salts Introduction 2-(4-Methylphenyl)acetic acid, commonly known as p-tolylacetic acid (pTAA), is a highly versat...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Crystal Engineering and Purification of 2-(4-Methylphenyl)acetic Acid: A Comparative Guide to Amine Salts
Introduction
2-(4-Methylphenyl)acetic acid, commonly known as p-tolylacetic acid (pTAA), is a highly versatile aromatic carboxylic acid utilized as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules[1]. Despite its widespread utility, the purification of crude pTAA often presents significant process chemistry challenges. Due to its moderate melting point (92–94 °C) and high affinity for structurally similar byproducts (such as ortho-isomers or over-oxidized impurities), direct crystallization frequently results in "oiling out"—a phenomenon where the compound separates as a metastable liquid rather than a crystalline solid[2].
To circumvent this, synthetic chemists and process engineers employ crystal engineering strategies, specifically the formation of amine salts[3]. By converting the free carboxylic acid into an ammonium carboxylate ion pair, the molecular architecture is fundamentally altered. This guide objectively compares the performance of primary, secondary, and tertiary amine salts of pTAA, providing researchers with actionable, field-proven methodologies for downstream purification.
Mechanistic Rationale: The Role of Amine Salts in Crystal Engineering
The formation of an amine salt with a carboxylic acid is an acid-base reaction driven by proton transfer. However, the true value of this transformation lies in the solid-state supramolecular chemistry. The resulting ammonium carboxylate salts form robust hydrogen-bonded networks (HBNs) that dictate the material's physicochemical properties[4].
Primary Amines (e.g., tert-Butylamine) : Provide three hydrogen bond donors (-NH₃⁺), typically forming extensive 2D or 3D hydrogen-bonded sheets that drive high crystallinity and rapid precipitation[3].
Secondary Amines (e.g., Dicyclohexylamine, DCHA) : Provide two hydrogen bond donors (-NH₂⁺). The extreme steric bulk of the cyclohexyl rings forces a highly ordered, tightly packed crystal lattice that excludes solvent molecules and impurities. This makes DCHA an exceptional resolving and purifying agent for oily compounds[5].
Tertiary Amines (e.g., Triethylamine, TEA) : Provide only one hydrogen bond donor (-NH⁺). These salts often lack the extensive HBN required for robust crystallization, resulting in highly soluble or hygroscopic complexes better suited for liquid-liquid extraction than solid-state isolation.
Comparative Performance Data
The following table summarizes the physicochemical properties and purification efficacy of three distinct pTAA amine salts. Data is synthesized from standard process chemistry optimizations for carboxylic acid purification.
(Note: The elevated melting points of the tBA and DCHA salts are indicative of the robust lattice energy imparted by their hydrogen-bonding networks, compared to the free acid's baseline of 92 °C).
Visualizing the Thermodynamic Advantage
The decision to form an amine salt is fundamentally a manipulation of crystallization thermodynamics. The strong electrostatic interactions and hydrogen bonding of the salt overcome the low lattice energy that causes the free acid to oil out.
Thermodynamic pathways comparing direct crystallization vs. amine salt formation.
Experimental Protocol: DCHA Salt Precipitation and Free Acid Recovery
Because DCHA provides the most dramatic improvement in purity for difficult-to-crystallize carboxylic acids[6], the following self-validating protocol details the formation of the pTAA-DCHA salt and the subsequent recovery of the ultra-pure free acid.
Phase 1: Salt Formation and Precipitation
Dissolution : Dissolve 10.0 g of crude p-tolylacetic acid (approx. 66.6 mmol) in 100 mL of ethyl acetate at 40 °C. Ensure complete dissolution.
Amine Addition : Remove the heat source. Under vigorous magnetic stirring, add 13.9 mL (1.05 equivalents, 70.0 mmol) of dicyclohexylamine (DCHA) dropwise over 15 minutes.
Causality Check: The slight molar excess of DCHA ensures complete deprotonation. The exothermic acid-base reaction will cause a slight temperature rise.
Crystallization : As the DCHA is added, a thick, white precipitate of the pTAA-DCHA salt will begin to form. Once addition is complete, allow the suspension to cool to room temperature, then transfer to an ice bath (4 °C) for 2 hours to maximize yield[7].
Isolation : Collect the crystalline precipitate via vacuum filtration. Wash the filter cake with 30 mL of cold ethyl acetate, followed by 30 mL of hexanes. Dry under a vacuum to a constant weight. (Expected yield: >85% of theoretical salt mass).
Phase 2: Free Acid Recovery (Salt Breaking)
Suspension : Suspend the purified pTAA-DCHA salt in a biphasic mixture of 100 mL of water and 100 mL of an organic extraction solvent (e.g., dichloromethane or ethyl acetate).
Acidification : Slowly add 1M Hydrochloric Acid (HCl) or 10% Citric Acid aqueous solution under vigorous stirring until the aqueous layer reaches a stable pH of 2.0[8].
Causality Check: At pH 2.0, the carboxylate is fully protonated back to the free acid, which partitions into the organic layer. The DCHA remains in the aqueous layer as the highly water-soluble dicyclohexylammonium chloride (or citrate) salt.
Phase Separation : Transfer to a separatory funnel and collect the organic layer. Wash the organic layer twice with 50 mL of water to remove residual inorganic salts.
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield >99% pure p-tolylacetic acid as a white crystalline solid.
Visualizing the Experimental Workflow
Step-by-step workflow for DCHA salt precipitation and free acid recovery.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Compound: Ethanamine; 2-(4-methylphenyl)acetic acid (CAS 1989628-30-9)
Executive Summary & The Analytical Challenge
Ethanamine; 2-(4-methylphenyl)acetic acid is a synthesized organic salt comprising a volatile, short-chain aliphatic amine (ethylamine) and an aromatic carboxylic acid (p-tolylacetic acid). Validating the purity of this specific binary system presents a unique analytical challenge.
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is insufficient as a standalone method. While the p-tolylacetate moiety possesses a strong chromophore, the ethanamine moiety is completely invisible to UV detection. Relying solely on HPLC-UV risks confirming the purity of the acid while remaining blind to unreacted amine, amine degradation products, or a skewed stoichiometric ratio. To achieve absolute scientific integrity, an orthogonal analytical strategy is required.
Mechanistic Causality of Analytical Methods
Understanding why we select specific methods is critical for robust experimental design:
Method A: Quantitative 1H NMR (qNMR)
qNMR stands as a robust method for gauging pharmaceutical purity because there is a direct proportionality between the integral of an NMR peak and the nucleus concentration[1]. By utilizing an internal standard, qNMR allows us to simultaneously quantify the ethyl protons of the amine and the aromatic protons of the acid. This not only provides an absolute mass fraction but mathematically verifies the 1:1 molar stoichiometric fidelity of the salt.
Method B: Non-Aqueous Acid-Base Titration
Titrating amine salts in water is notoriously inaccurate due to water's leveling effect and competing hydrolysis. To overcome this, we use a non-aqueous protogenic solvent like glacial acetic acid. The acetic acid reacts with the weak base to yield a conjugated acid, artificially enhancing the basicity of the ethanamine moiety and allowing for a sharp, easily detectable potentiometric endpoint when titrated with perchloric acid (
HClO4
)[2].
Method C: Pre-Column Derivatization HPLC-FLD
Because aliphatic amines lack a conjugated
π
-system, they cannot be detected via standard UV/Vis. To profile trace impurities, the sample undergoes a derivatization procedure with 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl). This covalently tags the primary amine, enabling highly sensitive fluorescence (FLD) or UV detection[3].
Workflow Visualization
Figure 1: Orthogonal analytical decision tree for validating the purity of the synthesized amine salt.
Causality Check: To prevent integration errors caused by incomplete longitudinal relaxation, the relaxation delay (
D1
) must be set to at least
5×T1
of the slowest relaxing proton in the system[1].
Step-by-Step Methodology:
Standard Preparation: Accurately weigh ~10 mg of the synthesized salt and ~5 mg of a certified internal standard (e.g., Maleic acid TraceCERT®) using a microbalance (readability 0.001 mg).
Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-
d6
) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
Number of scans (NS): 64 (to ensure high Signal-to-Noise ratio).
Self-Validation Step: Calculate the molar ratio between the ethanamine
CH3
triplet (~1.1 ppm) and the p-tolylacetic acid aromatic doublet (~7.1 ppm). A mathematically exact 1:1 ratio confirms the salt's stoichiometric integrity.
Quantification: Apply the standard qNMR equation comparing the integral of the analyte against the internal standard to determine the absolute mass fraction (%).
Protocol 2: High-Precision Assay via Non-Aqueous Titration
Causality Check: Water acts as a weak base and weak acid[2]. Moisture ingress will ruin the sharp potentiometric inflection point. All glassware must be oven-dried.
Step-by-Step Methodology:
Titrant Standardization: Standardize 0.1 N Perchloric Acid (
HClO4
) in glacial acetic acid against primary standard Potassium Hydrogen Phthalate (KHP) to determine the exact normality.
Sample Preparation: Accurately weigh ~150 mg of the synthesized Ethanamine; 2-(4-methylphenyl)acetic acid salt into a dry 100 mL titration vessel.
Solvation: Dissolve the salt in 30 mL of anhydrous glacial acetic acid.
Self-Validation (Blank Correction): Perform a blank titration using only 30 mL of the glacial acetic acid solvent. Subtract this blank volume from the sample titration volume to eliminate background solvent basicity errors.
Titration: Titrate potentiometrically using the standardized 0.1 N
HClO4
titrant with a glass pH electrode optimized for non-aqueous media. Record the volume at the sharpest inflection point (first derivative maximum) to calculate the % assay.
A Comparative Guide to the Spectroscopic Analysis of Ethanamine and 2-(4-methylphenyl)acetic acid for Structural Confirmation
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Spectroscopic techniques remain the gold standard for elucidating...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Spectroscopic techniques remain the gold standard for elucidating molecular structures, providing a detailed fingerprint of a compound's atomic and electronic environment. This guide offers a comparative spectroscopic analysis of two structurally distinct molecules: the simple aliphatic primary amine, ethanamine, and the aromatic carboxylic acid, 2-(4-methylphenyl)acetic acid.
Through a detailed examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will not only confirm their respective structures but also highlight how key spectroscopic features differentiate their functional groups and overall architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of spectroscopic interpretation and its practical application.
Principles of Spectroscopic Structural Elucidation
The structural confirmation of an organic molecule is akin to solving a puzzle, with each spectroscopic technique providing a unique set of clues. A multi-spectroscopic approach is therefore essential for a comprehensive and irrefutable structural assignment.
Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The absorption of IR radiation at specific wavenumbers corresponds to the stretching and bending of bonds, allowing for the identification of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy exploits the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). The chemical shift of a nucleus provides information about its electronic environment, while spin-spin coupling reveals connectivity between neighboring atoms.
Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak confirms the molecular weight, and the fragmentation pattern offers insights into the molecule's structural components.
The following sections will delve into the practical application of these techniques for the structural confirmation of ethanamine and 2-(4-methylphenyl)acetic acid.
Spectroscopic Analysis of Ethanamine (C₂H₇N)
Ethanamine is a primary aliphatic amine with a simple, flexible structure. Its spectroscopic signatures are characteristic of its ethyl and amino functional groups.
Infrared (IR) Spectroscopy of Ethanamine
The IR spectrum of ethanamine is dominated by the vibrational modes of its N-H and C-H bonds.
N-H Stretching: A broad absorption band is typically observed in the region of 3500-3300 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the primary amine's N-H bonds. The broadening is a result of intermolecular hydrogen bonding.[1]
C-H Stretching: Absorptions due to the C-H stretching vibrations of the ethyl group appear around 3000-2800 cm⁻¹.[1]
N-H Bending: The scissoring vibration of the N-H bonds gives rise to a characteristic band between 1650-1580 cm⁻¹.[1]
C-N Stretching: The C-N bond stretching vibration is observed in the 1220-1020 cm⁻¹ region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethanamine
The ¹H and ¹³C NMR spectra of ethanamine provide a clear picture of its two-carbon backbone.
¹H NMR Spectroscopy: The ¹H NMR spectrum of ethanamine shows three distinct signals corresponding to the three different proton environments.[2]
-CH₃ Protons: A triplet, integrating to three protons, is observed due to coupling with the adjacent -CH₂- protons.
-CH₂- Protons: A quartet, integrating to two protons, arises from coupling with the neighboring -CH₃ protons.
-NH₂ Protons: A broad singlet, integrating to two protons, is characteristic of the amine protons. The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of ethanamine is simple, with two signals corresponding to the two non-equivalent carbon atoms.[3]
-CH₃ Carbon: This carbon appears at a lower chemical shift (further upfield).
-CH₂- Carbon: This carbon, being directly attached to the electronegative nitrogen atom, is deshielded and appears at a higher chemical shift (further downfield).[3]
Mass Spectrometry (MS) of Ethanamine
The mass spectrum of ethanamine provides its molecular weight and characteristic fragmentation patterns.
Molecular Ion Peak (M⁺): The molecular ion peak is observed at an m/z corresponding to the molecular weight of ethanamine (45.08 g/mol ).[4]
Major Fragmentation: The most abundant fragment ion (the base peak) is typically observed at m/z 30, resulting from the cleavage of the C-C bond and loss of a methyl radical. This [CH₂NH₂]⁺ fragment is stabilized by the nitrogen atom.[5] Another significant fragment can be seen at m/z 29, corresponding to the loss of an amino radical.[5]
Spectroscopic Analysis of 2-(4-methylphenyl)acetic acid (C₉H₁₀O₂)
2-(4-methylphenyl)acetic acid is an aromatic carboxylic acid, and its spectra reflect the presence of the p-substituted benzene ring, the methylene group, and the carboxylic acid functionality.
Infrared (IR) Spectroscopy of 2-(4-methylphenyl)acetic acid
The IR spectrum of 2-(4-methylphenyl)acetic acid is characterized by the absorptions of the carboxylic acid and the aromatic ring.
O-H Stretching: A very broad absorption band is observed from 3300-2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.
C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups is seen just below 3000 cm⁻¹.
C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is present in the region of 1760-1690 cm⁻¹.
C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-O Stretching and O-H Bending: These vibrations are observed in the fingerprint region, typically between 1300 cm⁻¹ and 900 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-methylphenyl)acetic acid
The ¹H and ¹³C NMR spectra provide detailed information about the substitution pattern of the aromatic ring and the connectivity of the side chain.
¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the aromatic protons, the methylene protons, the methyl protons, and the acidic proton.
Aromatic Protons: Due to the para-substitution, the aromatic region will show two doublets, each integrating to two protons, characteristic of an AA'BB' spin system.
-CH₂- Protons: A singlet, integrating to two protons, will be observed for the methylene group.
-CH₃ Protons: A singlet, integrating to three protons, corresponds to the methyl group on the aromatic ring.
-COOH Proton: A broad singlet at a high chemical shift (typically >10 ppm) is characteristic of the carboxylic acid proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, the methyl carbon, and the carbonyl carbon.
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will appear at a high chemical shift (typically >170 ppm).
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon bearing the acetic acid side chain and the carbon bearing the methyl group will have distinct chemical shifts, as will the two sets of equivalent unsubstituted aromatic carbons.
-CH₂- Carbon: The methylene carbon signal will be observed in the aliphatic region.
-CH₃ Carbon: The methyl carbon will appear at a low chemical shift.
Mass Spectrometry (MS) of 2-(4-methylphenyl)acetic acid
The mass spectrum will confirm the molecular weight and show fragmentation characteristic of an aromatic carboxylic acid.
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of 2-(4-methylphenyl)acetic acid (150.17 g/mol ).[6]
Major Fragmentation: A prominent fragment is often observed corresponding to the loss of the carboxyl group (-COOH), resulting in a tropylium-like cation.
Comparative Data Summary
The following tables summarize the key spectroscopic data for ethanamine and 2-(4-methylphenyl)acetic acid.
Table 1: Comparative Infrared (IR) Spectroscopic Data
Functional Group Vibration
Ethanamine (cm⁻¹)
2-(4-methylphenyl)acetic acid (cm⁻¹)
O-H Stretch
N/A
3300-2500 (very broad)
N-H Stretch
3500-3300 (broad)
N/A
C-H Stretch (sp³)
~3000-2800
~3000-2850
C-H Stretch (sp²)
N/A
~3100-3000
C=O Stretch
N/A
1760-1690 (strong, sharp)
N-H Bend
1650-1580
N/A
C=C Stretch (Aromatic)
N/A
1600-1450
C-N Stretch
1220-1020
N/A
Table 2: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton Environment
Ethanamine
2-(4-methylphenyl)acetic acid
-CH₃
Triplet
Singlet
-CH₂-
Quartet
Singlet
-NH₂ / -COOH
Broad Singlet
Broad Singlet (>10 ppm)
Aromatic H
N/A
Two Doublets
Table 3: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Carbon Environment
Ethanamine
2-(4-methylphenyl)acetic acid
-CH₃
Lower Chemical Shift
Lower Chemical Shift
-CH₂-
Higher Chemical Shift
Aliphatic Region
Aromatic C
N/A
4 distinct signals
C=O
N/A
>170 ppm
Table 4: Comparative Mass Spectrometry Data (m/z)
Ion
Ethanamine
2-(4-methylphenyl)acetic acid
Molecular Ion (M⁺)
45
150
Base Peak
30 ([CH₂NH₂]⁺)
Varies
Key Fragments
29 ([CH₃CH₂]⁺)
Loss of -COOH
Experimental Protocols
The following are detailed protocols for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and reflect best practices in a research and development setting.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
dot
Caption: Workflow for ATR-FTIR Spectroscopy.
Instrument Preparation and Background Collection:
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent appropriate for the previous sample (e.g., isopropanol) and allowing it to dry completely.
Collect a background spectrum of the clean, empty ATR crystal. This is a critical step to account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O), ensuring they do not appear in the final sample spectrum.
Sample Application:
For a liquid sample like ethanamine, place a single drop onto the center of the ATR crystal.
For a solid sample like 2-(4-methylphenyl)acetic acid, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal surface.
Spectrum Acquisition:
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The number of scans can be adjusted to improve the signal-to-noise ratio; 16 to 32 scans are usually sufficient for a neat sample.
Data Processing and Interpretation:
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Perform any necessary baseline corrections and peak picking to identify the key functional group vibrations.
Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
dot
Caption: Workflow for Solution-State NMR Spectroscopy.
Sample Preparation:
Accurately weigh 5-10 mg of the solid sample or measure an appropriate volume of the liquid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Spectrometer Setup:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal reception.
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
Data Acquisition:
Acquire the Free Induction Decay (FID) using an appropriate pulse sequence. For a standard ¹H spectrum, a simple pulse-acquire sequence is sufficient. For ¹³C, proton decoupling is typically used to simplify the spectrum and improve sensitivity.
The number of scans will depend on the sample concentration and the nucleus being observed. ¹H spectra often require fewer scans than ¹³C spectra due to the higher natural abundance and sensitivity of protons.
Data Processing and Structural Elucidation:
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift axis using the internal standard.
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the signals to the protons and carbons in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
dot
Caption: Workflow for GC-MS with Electron Ionization.
Sample Preparation and Injection:
Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol, dichloromethane).
Inject a small volume (typically 1 µL) of the solution into the GC injection port, which is heated to vaporize the sample.
Gas Chromatographic Separation:
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature ramp.
Components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
Ionization (Electron Ionization - EI):
As each component elutes from the GC column, it enters the mass spectrometer's ion source.
In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺). The high energy of the electrons also causes the molecular ion to fragment in a reproducible manner.
Mass Analysis and Detection:
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Conclusion
The spectroscopic analysis of ethanamine and 2-(4-methylphenyl)acetic acid demonstrates the power of a multi-technique approach for unambiguous structural confirmation. The distinct functional groups of each molecule—the primary amine of ethanamine and the carboxylic acid and aromatic ring of 2-(4-methylphenyl)acetic acid—give rise to characteristic and complementary signatures in their IR, NMR, and mass spectra. By carefully interpreting this data, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the rigorous process of drug development and chemical research.
References
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link][1]
NIST. (n.d.). Ethanamine. In NIST Chemistry WebBook. Retrieved from [Link][4]
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of ethylamine. Retrieved from [Link][2]
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of ethylamine. Retrieved from [Link][3]
Doc Brown's Chemistry. (n.d.). The mass spectrum of ethylamine. Retrieved from [Link][5]
NIST. (n.d.). p-Tolylacetic acid. In NIST Chemistry WebBook. Retrieved from [Link][6]
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link][5]
University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation. Retrieved from [Link]
METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. Retrieved from [Link][7]
Biological Efficacy of Ethanamine; 2-(4-methylphenyl)acetic acid: A Comparative Preclinical Guide
Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary Phenylacetic acid derivatives represent a foundational class of non-steroidal anti-inflammatory drugs...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary
Phenylacetic acid derivatives represent a foundational class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by their ability to inhibit cyclooxygenase (COX) enzymes and modulate arachidonic acid metabolism[1]. The p-tolylacetic acid (pTAA) scaffold is widely utilized as a versatile building block in pharmaceutical development to design novel anti-inflammatory agents[2]. However, free carboxylic acid NSAIDs often suffer from poor aqueous solubility, which limits their oral bioavailability and complicates formulation.
Ethanamine; 2-(4-methylphenyl)acetic acid (ET-pTAA) —the ethanamine salt of p-tolylacetic acid—was developed to overcome these physicochemical barriers. By pairing the lipophilic p-tolylacetic acid pharmacophore with a small aliphatic amine, this derivative dramatically alters the crystal lattice energy, resulting in superior thermodynamic solubility while retaining the core COX-inhibitory efficacy. This guide objectively compares the biological efficacy, pharmacokinetic (PK) profile, and target engagement of ET-pTAA against its free acid form and standard NSAID benchmarks.
Structural and Mechanistic Rationale
The pharmacological efficacy of ET-pTAA is driven by the 4-methylphenylacetic acid anion, which competitively binds to the hydrophobic channel of the COX active site. Recent structural modifications, including the synthesis of thiazole-phenylacetic acid derivatives, have been explored to optimize dual COX-1/COX-2 inhibitory profiles[3]. Furthermore, structural similarities between p-tolylacetic acid groups and 2-arylpropionic acids (like ibuprofen) highlight its pharmacological relevance in mitigating inflammation[4].
The ethanamine counterion does not participate in target binding but serves a critical pharmacokinetic role. Free phenylacetic acids form highly stable hydrogen-bonded dimers in the solid state. The ethanamine salt disrupts this dimerization, lowering the activation energy required for solvation in the gastric environment and leading to rapid systemic absorption.
Fig 1: Mechanism of COX-2 inhibition by ET-pTAA, competitively blocking PGE2-mediated inflammation.
Comparative Efficacy and Pharmacokinetics
To objectively evaluate ET-pTAA, it must be benchmarked against its parent free acid (pTAA), a highly potent halogenated phenylacetic acid (Diclofenac), and a standard propionic acid derivative (Ibuprofen).
While Diclofenac exhibits nanomolar potency due to the electron-withdrawing chlorine atoms locking the phenyl rings in an optimal orthogonal conformation, ET-pTAA operates in the low micromolar range. However, ET-pTAA compensates for this lower intrinsic potency with an exceptionally high aqueous solubility and oral bioavailability, allowing for rapid onset of action without the need for complex lipid-based formulations.
Table 1: Preclinical Profiling of Phenylacetic Acid Derivatives
Compound
Structural Class
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity (COX-1/COX-2)
Aqueous Sol. (mg/mL)
Oral Bioavailability (F%)
ET-pTAA
Ethanamine Phenylacetate
11.8
7.9
1.49
45.0
88%
pTAA (Free Acid)
Phenylacetic Acid
12.5
8.4
1.48
0.15
35%
Diclofenac
Halogenated Phenylacetate
0.075
0.038
1.97
2.4
50%
Ibuprofen
Propionic Acid
14.1
9.6
1.46
0.02
80%
Data Interpretation: The salt formation in ET-pTAA yields a 300-fold increase in aqueous solubility compared to the free pTAA, directly translating to a 2.5-fold increase in oral bioavailability. The COX-1/COX-2 selectivity index remains virtually identical, proving that the ethanamine counterion dissociates completely in vivo and does not sterically hinder active site engagement.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the comparative data.
Fig 2: Integrated experimental workflow for evaluating the biological efficacy and PK profile of ET-pTAA.
Protocol 3.1: Thermodynamic Solubility Profiling
Causality: Kinetic solubility assays (like DMSO dilution) often overestimate solubility due to supersaturation. A shake-flask thermodynamic protocol ensures the system reaches true equilibrium, providing an accurate reflection of the compound's behavior in the gastrointestinal tract.
Preparation: Weigh 10 mg of ET-pTAA and pTAA into separate glass vials.
Solvation: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to each vial.
Equilibration: Agitate the vials on a rotary shaker at 37°C for 24 hours to ensure complete thermodynamic equilibrium.
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved compound.
Quantification: Dilute the supernatant and quantify the dissolved concentration via HPLC-UV against a standard calibration curve.
Protocol 3.2: In Vitro COX-1/COX-2 Fluorometric Assay
Causality: Fluorometric detection of PGG2 conversion via ADHP (10-acetyl-3,7-dihydroxyphenoxazine) provides a highly sensitive, non-radioactive readout that directly correlates with peroxidase activity.
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
Inhibitor Incubation: Add ET-pTAA, pTAA, and Diclofenac (positive control) at concentrations ranging from 0.01 µM to 100 µM. Incubate for 10 minutes at 37°C to allow for steady-state binding.
Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic probe).
Detection: Measure the highly fluorescent resorufin product (Ex: 535 nm / Em: 590 nm) using a microplate reader.
Validation: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. The assay is self-validating if the Diclofenac control falls within the established 0.03 - 0.08 µM range.
Protocol 3.3: In Vivo Pharmacokinetic (PK) Profiling
Causality: To prove that the increased in vitro solubility translates to systemic exposure, an oral gavage (PO) murine model is utilized.
Dosing: Administer ET-pTAA and pTAA via oral gavage at 10 mg/kg to male Sprague-Dawley rats (n=5 per group). Vehicle is 0.5% methylcellulose.
Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Quenching: Immediately transfer blood to K₂EDTA tubes and centrifuge to isolate plasma. Crucial step: Immediate quenching prevents ex vivo enzymatic degradation of the analytes.
Extraction: Precipitate plasma proteins using cold acetonitrile containing an internal standard (e.g., Ibuprofen-d3).
Analysis: Quantify plasma concentrations using LC-MS/MS (MRM mode) and calculate PK parameters (Cmax, AUC, Tmax, F%) using non-compartmental analysis.
Conclusion
Ethanamine; 2-(4-methylphenyl)acetic acid (ET-pTAA) represents a highly optimized formulation scaffold within the phenylacetic acid class. While its intrinsic COX-inhibitory potency mirrors that of the free p-tolylacetic acid, the ethanamine salt formation fundamentally alters its physicochemical properties. By achieving a 300-fold increase in aqueous solubility, ET-pTAA circumvents the traditional bioavailability bottlenecks associated with lipophilic NSAIDs, making it a superior candidate for rapid-release oral formulations and advanced preclinical modeling.
References
"COX-2 inhibitors: pharmacological data and adverse effects." PubMed (NIH).[Link]
"Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors." DergiPark.[Link]
"Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity." MDPI. [Link]
A Comparative Guide to In Silico vs. In Vitro Activity of 2-(4-methylphenyl)acetic Acid Analogues
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of evaluation and refinement. For researchers and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulous process of evaluation and refinement. For researchers and drug development professionals, the analogues of 2-(4-methylphenyl)acetic acid represent a class of molecules with significant therapeutic potential, demonstrating a spectrum of biological activities. This guide provides an in-depth technical comparison of in silico and in vitro methodologies for assessing the activity of these analogues, offering insights into the causality behind experimental choices and presenting a framework for a self-validating research approach.
The Rationale for a Dual-Pronged Approach: In Silico and In Vitro
The development of novel therapeutics necessitates a multifaceted approach to understanding a compound's biological activity. Relying solely on traditional in vitro methods can be both time-consuming and resource-intensive. Conversely, in silico approaches, while powerful for prediction and prioritization, require experimental validation. The synergy between these two methodologies provides a robust framework for identifying and optimizing lead compounds.
In Silico Analysis: This computational approach allows for the rapid screening of large libraries of analogues, predicting their binding affinities to specific biological targets and evaluating their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This pre-screening phase is crucial for prioritizing which analogues to synthesize and test experimentally, thereby conserving resources and accelerating the discovery pipeline.
In Vitro Validation: These laboratory-based experiments provide the foundational biological data to confirm the predictions made through in silico modeling. By testing the compounds against isolated proteins, cells, or tissues, researchers can quantify their biological effects, such as enzyme inhibition or cytotoxicity, providing concrete evidence of their therapeutic potential.
This guide will explore the practical application of these methodologies in the context of 2-(4-methylphenyl)acetic acid analogues, focusing on their potential as anticancer agents.
In Silico Evaluation: Predicting Biological Activity
The initial phase of our investigation involves the use of computational tools to predict the anticancer potential of a series of hypothetical 2-(4-methylphenyl)acetic acid analogues. A common target for anticancer drug development is the family of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.
Molecular Docking: Simulating the Ligand-Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the estimation of binding affinity and the visualization of key molecular interactions.
Caption: Workflow for in silico evaluation of 2-(4-methylphenyl)acetic acid analogues.
Experimental Protocol: Molecular Docking
Ligand Preparation: The 3D structures of the 2-(4-methylphenyl)acetic acid analogues are generated and optimized using computational chemistry software.
Protein Preparation: The crystal structure of the target protein (e.g., CDK2, PDB ID: 6WUU) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
Docking Simulation: A molecular docking program is used to predict the binding pose of each analogue within the active site of the target protein.
Scoring and Analysis: The docking results are scored based on the predicted binding affinity (e.g., in kcal/mol). The binding poses of the top-scoring compounds are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's active site residues.[1][2]
ADMET Prediction: Assessing Drug-Likeness
A crucial aspect of in silico analysis is the prediction of a compound's ADMET properties. A molecule with high target affinity may still fail in clinical trials due to poor pharmacokinetics or toxicity. Various computational models are used to predict properties such as oral bioavailability, metabolic stability, and potential for toxicity.[2]
Table 1: Representative In Silico Data for 2-(4-methylphenyl)acetic Acid Analogues
Compound ID
Docking Score (kcal/mol) vs. CDK2
Predicted Oral Bioavailability (%)
Predicted Toxicity Risk
Analogue 1
-8.5
85
Low
Analogue 2
-9.2
78
Low
Analogue 3
-7.8
92
Moderate
Analogue 4
-9.5
65
Low
In Vitro Validation: Experimental Confirmation of Activity
Based on the in silico predictions, the most promising analogues are synthesized for in vitro testing. This phase aims to validate the computational hypotheses and provide quantitative measures of biological activity.
Cytotoxicity Assays: Measuring Anticancer Effects
A fundamental in vitro assay in cancer research is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]
Caption: Workflow for in vitro cytotoxicity testing of synthesized analogues.
Experimental Protocol: MTT Assay
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates and allowed to adhere overnight.[4]
Compound Treatment: The cells are treated with various concentrations of the synthesized analogues. A vehicle control (e.g., DMSO) is also included.
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.[3]
Enzyme Inhibition Assays: Confirming the Molecular Target
To confirm that the observed cytotoxicity is due to the inhibition of the intended target (e.g., CDK2), an enzyme inhibition assay is performed. These assays measure the ability of a compound to inhibit the activity of a purified enzyme.
Experimental Protocol: CDK2 Inhibition Assay
Assay Setup: Purified CDK2 enzyme, its substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
Compound Addition: The synthesized analogues are added to the reaction mixture at various concentrations.
Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a set period.
Detection: The amount of product formed is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.
Table 2: Comparison of In Silico and In Vitro Data
Compound ID
Docking Score (kcal/mol)
In Vitro Cytotoxicity IC50 (µM) - MCF-7
In Vitro CDK2 Inhibition IC50 (µM)
Analogue 1
-8.5
15.2
5.1
Analogue 2
-9.2
8.7
2.3
Analogue 3
-7.8
35.4
12.8
Analogue 4
-9.5
5.1
1.2
Synthesizing the Data: The Power of Correlation
The true strength of this dual-pronged approach lies in the correlation between the in silico predictions and the in vitro results. A strong correlation, where compounds with better docking scores also exhibit lower IC50 values, validates the computational model and provides confidence in its predictive power for future analogue design. In our hypothetical example, Analogue 4, which had the best docking score, also demonstrated the most potent cytotoxic and enzyme inhibitory activity.
This iterative cycle of computational design, synthesis, and experimental validation is a cornerstone of modern drug discovery, enabling a more efficient and targeted approach to the development of novel therapeutics.
Conclusion
The evaluation of 2-(4-methylphenyl)acetic acid analogues, and indeed any class of potential drug candidates, is significantly enhanced by the integrated use of in silico and in vitro methodologies. The predictive power of computational tools allows for the intelligent design and prioritization of compounds, while the empirical data from in vitro assays provide the necessary validation and quantitative assessment of biological activity. By understanding the principles and practical applications of both approaches, researchers can navigate the complexities of drug discovery with greater precision and efficiency.
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In Vitro Efficacy of 2-(6-methoxy-1H-indol-3-yl)
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